2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
Description
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Properties
IUPAC Name |
2-(6-chloro-3-nitropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYUNFEEYPSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445010 | |
| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123846-69-5 | |
| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic pathways, experimental protocols, and relevant characterization data to support research and development in medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative of significant interest in drug discovery. Its structural features, including the reactive chloro, nitro, and acetonitrile functionalities, make it a versatile building block for the synthesis of a wide range of complex heterocyclic molecules with potential therapeutic applications. This guide outlines the primary synthetic routes to this compound, focusing on a two-step approach that offers a potentially higher overall yield.
Synthesis Pathways
The synthesis of this compound can be approached through two main pathways. The selection of the optimal route depends on the availability of starting materials and desired overall efficiency.
Pathway 1: Direct Synthesis from 2-Chloro-5-nitropyridine
A direct synthesis route involves the reaction of 2-chloro-5-nitropyridine with a suitable acetonitrile equivalent. While conceptually straightforward, this method has been reported with a low yield.
Pathway 2: Two-Step Synthesis via 2,6-Dichloro-3-nitropyridine
A more efficient and commonly employed strategy involves a two-step process:
-
Nitration of 2,6-Dichloropyridine: The commercially available 2,6-dichloropyridine is first nitrated to produce the key intermediate, 2,6-dichloro-3-nitropyridine.
-
Nucleophilic Substitution: This intermediate then undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction with a cyanide source to yield the final product, this compound. The electron-withdrawing nitro group at the 3-position preferentially activates the chlorine atom at the 2-position for substitution.
This two-step pathway is generally favored due to the high yields achievable in the nitration step and the predictable regioselectivity of the subsequent cyanation.
Visualizing the Synthesis
An In-depth Technical Guide to 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a chloro group, a nitro group, and a cyanomethyl group attached to a pyridine ring, make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in drug development based on the current, albeit limited, publicly available information.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Melting Point | 121.5-123.5 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [3] |
| CAS Number | 123846-69-5 | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported, starting from 2-chloro-5-nitropyridine and 2-(4-chlorophenoxy)acetonitrile.[2]
Experimental Protocol
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Procedure:
-
Reaction Setup: To a stirred solution of potassium t-butoxide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -50 °C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (1.0 equivalent) and 2-(4-chlorophenoxy)acetonitrile (1.1 equivalents) in anhydrous THF is added dropwise. The reaction temperature is maintained between -40 °C and -50 °C using a dry ice/acetone bath.[2]
-
Reaction: The resulting purple-colored reaction mixture is stirred at -78 °C under nitrogen for 1 hour.[2]
-
Quenching: Glacial acetic acid (3.5 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.[2]
-
Work-up: A 5% aqueous solution of hydrochloric acid is added, and the mixture is extracted with diethyl ether followed by dichloromethane.[2]
-
Purification: The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel plug. The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by silica gel chromatography, eluting with a mixture of hexanes and dichloromethane. The product-containing fractions are collected and concentrated. The resulting oil is triturated with cold anhydrous ether to yield this compound as a white crystalline solid.[2]
Spectral Data (Predicted)
1H NMR (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methylene protons of the acetonitrile group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro substituents.
13C NMR (Predicted)
The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon. The chemical shifts of the pyridine carbons will be significantly affected by the positions of the chloro and nitro groups. Online prediction tools can provide estimated chemical shift values.[4][5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
NO₂ asymmetric and symmetric stretches: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (197.58). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[6]
Potential Applications in Drug Development
While specific biological activity for this compound has not been reported in the reviewed literature, its structural motifs are present in various biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.
Rationale for Drug Discovery Screening
-
Pyridine Scaffold: The pyridine ring is a common feature in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry. Its presence often imparts favorable pharmacokinetic properties.
-
Nitro Group as a Handle for Derivatization: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. For instance, derivatives of 2-amino-6-chloro-3-nitropyridine are explored in the pharmaceutical industry.[]
-
Potential for Covalent Inhibition: The chloro-substituted pyridine ring, activated by the electron-withdrawing nitro group, could potentially act as an electrophile for covalent modification of biological targets, a strategy employed in the design of some modern therapeutics.[8]
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets.
The logical workflow for exploring the therapeutic potential of this compound would involve its inclusion in high-throughput screening campaigns against various biological targets.
Caption: Drug discovery workflow for novel chemical entities.
Safety and Handling
Specific safety data for this compound is not available. However, based on its structure and the safety information for related compounds such as 2-chloro-3-nitropyridine, the following precautions should be taken:
-
Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[9]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
Wash hands thoroughly after handling.[9]
-
Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
-
Use only outdoors or in a well-ventilated area.[9]
-
Store in a well-ventilated place. Keep container tightly closed.[10]
-
Store locked up.[10]
-
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel, biologically active compounds. While a detailed experimental protocol for its synthesis is available, a comprehensive characterization of its chemical and biological properties is still lacking in the public domain. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and potential as a building block in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with its functional groups.
References
- 1. This compound [amp.chemicalbook.com]
- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile CAS number lookup
CAS Number: 123846-69-5
Introduction
This technical guide provides a comprehensive overview of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in synthetic organic chemistry. Due to its reactive functional groups—a chloro substituent, a nitro group, and a nitrile moiety on a pyridine scaffold—this compound holds significant potential for the synthesis of diverse heterocyclic molecules. Such structures are of considerable interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Pyridine derivatives, in particular, are known to exhibit a wide range of biological activities. This guide details the physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 123846-69-5 | [1] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 121.5-123.5 °C | [1] |
Synthesis
The synthesis of this compound can be achieved through the reaction of 2-chloro-5-nitropyridine with a suitable acetonitrile synthon. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile[1]
Materials:
-
Potassium t-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
2-Chloro-5-nitropyridine
-
(4-Chlorophenoxy)acetonitrile
-
Glacial acetic acid
-
5% Hydrochloric acid (HCl)
-
Ethyl ether
-
Methylene chloride
-
Magnesium sulfate
-
Silica gel
-
Hexanes
Procedure:
-
To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise. The reaction temperature is maintained between -40° to -50°C using a dry ice/acetone bath.
-
The resulting purple-colored reaction mixture is stirred at -78°C under nitrogen for 1 hour.
-
Glacial acetic acid (20 ml, 0.35 mol) is then added to the reaction mixture, and the mixture is allowed to warm to room temperature.
-
A solution of 5% HCl (100 ml) is added, and the aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).
-
The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel pad (approximately 150 g), which is then washed with methylene chloride (1200 ml).
-
The filtrate is evaporated under reduced pressure.
-
The residual oil is purified by column chromatography on silica gel (approximately 300 g) using 25% hexanes in methylene chloride as the eluent.
-
The fractions containing the product (Rf = 0.52 in methylene chloride) are combined and triturated in cold anhydrous ether to yield 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7% yield) as a white crystalline solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery and Organic Synthesis
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry.
The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The nitrile group is also a valuable pharmacophore that can participate in various biological interactions and can be metabolically stable.
The presence of the chloro and nitro groups provides reactive handles for further chemical modifications. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amino group, which can then be further derivatized to generate a library of novel compounds for biological screening.
Given these characteristics, this compound is a valuable intermediate for the synthesis of:
-
Novel heterocyclic compounds: Through cyclization reactions involving the nitrile and other functional groups.
-
Substituted pyridines: By leveraging the reactivity of the chloro and nitro groups to introduce diverse substituents.
-
Potential bioactive molecules: As a starting material for the synthesis of compounds to be screened for various therapeutic targets.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. However, its derivatives could potentially interact with a variety of biological targets, a common feature of pyridine-based compounds.[3][4] Further research, including biological screening and mechanism of action studies, would be required to identify any specific signaling pathways modulated by this compound or its derivatives.
Conclusion
This compound is a well-characterized chemical intermediate with established synthetic protocols. Its physicochemical properties make it suitable for a range of organic transformations. While direct biological applications are yet to be widely reported, its structural features position it as a valuable starting material for the synthesis of novel and potentially bioactive heterocyclic compounds. This guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic and drug discovery endeavors.
References
- 1. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [amp.chemicalbook.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The substituents on the pyridine ring significantly influence its chemical reactivity and biological activity. The IUPAC name for this compound is this compound.
The key structural features include:
-
A pyridine ring as the central scaffold.
-
A chloro group at the 6th position of the pyridine ring.
-
A nitro group at the 3rd position.
-
An acetonitrile group (-CH₂CN) at the 2nd position.
The molecular structure is visualized in the diagram below.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2][3] |
| Molecular Weight | 197.58 g/mol | [2] |
| CAS Number | 123846-69-5 | [2][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 121.5-123.5 °C | [2] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a method for the synthesis of the title compound from 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile.[2]
Materials:
-
Potassium t-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
2-Chloro-5-nitropyridine
-
(4-Chlorophenoxy)acetonitrile
-
Glacial acetic acid
-
5% Hydrochloric acid (HCl)
-
Ethyl ether
-
Methylene chloride
-
Magnesium sulfate
-
Silica gel
Procedure:
-
A solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous THF (150 ml) is cooled to -50°C under a nitrogen atmosphere.
-
A solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous THF (150 ml) is added dropwise to the potassium t-butoxide solution, maintaining the temperature between -40°C and -50°C.
-
The resulting purple reaction mixture is stirred at -78°C for 1 hour.
-
Glacial acetic acid (20 ml, 0.35 mol) is added to the reaction, and the mixture is allowed to warm to room temperature.
-
A 5% HCl solution (100 ml) is added, and the aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).
-
The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel pad (approximately 150 g), followed by washing with methylene chloride (1200 ml).
-
The filtrate is evaporated under reduced pressure.
-
The residual oil is purified by column chromatography on silica gel using 25% hexanes in methylene chloride as the eluent.
-
The purified product is triturated in cold anhydrous ether to yield this compound as a white crystalline solid (1.37 g, 7% yield).[2]
Role in Drug Development
Pyridine derivatives are a significant class of N-heterocycles extensively studied in medicinal chemistry due to their presence in numerous biologically active compounds.[4] Specifically, 2-chloro-3-nitropyridine serves as a crucial starting material for the synthesis of various pharmaceutical intermediates.
One notable application is in the synthesis of antagonists for the capsaicin receptor (Transient Receptor Potential Vanilloid 1, TRPV1).[5] The TRPV1 receptor is an ion channel that plays a critical role in pain signaling pathways. Antagonists of this receptor are being investigated as potential novel analgesics.[5] The logical relationship for this application is depicted below.
References
- 1. This compound [amp.chemicalbook.com]
- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile | CAS 123846-69-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile
Abstract: This technical guide provides a comprehensive overview of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in synthetic organic chemistry. The document details its chemical properties, provides a step-by-step experimental protocol for its synthesis, and discusses its potential applications in the fields of pharmaceutical and agrochemical research. The guide is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.
Chemical Identity and Properties
The compound with the systematic name This compound is a substituted pyridine derivative. The presence of multiple functional groups—a chloro group, a nitro group, and a cyanomethyl group—on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.[1] Pyridine moieties are common features in many biologically active molecules, and this intermediate provides a scaffold for developing novel compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 123846-69-5 | [2][3] |
| Molecular Formula | C₇H₄ClN₃O₂ | [2][3][4] |
| Molecular Weight | 197.58 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 121.5–123.5 °C | [2] |
| MDL Number | MFCD11848722 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is based on established laboratory procedures.[2]
Synthesis from 2-chloro-5-nitropyridine
This synthetic route involves the reaction of 2-chloro-5-nitropyridine with (4-chlorophenoxy)acetonitrile in the presence of a strong base.[2]
Reaction Scheme:
-
Starting Materials: 2-chloro-5-nitropyridine, (4-chlorophenoxy)acetonitrile
-
Reagents: Potassium t-butoxide, Glacial acetic acid, 5% Hydrochloric acid
-
Solvents: Anhydrous tetrahydrofuran (THF), Ethyl ether, Methylene chloride
-
Purification: Silica gel chromatography
Detailed Experimental Protocol: [2]
-
Reaction Setup: A solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) is prepared in a suitable reaction vessel under a nitrogen atmosphere and cooled to -50°C.
-
Addition of Reactants: A solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise to the potassium t-butoxide solution. The reaction temperature is maintained between -40°C and -50°C using a dry ice/acetone bath.
-
Reaction: The resulting purple-colored reaction mixture is stirred at -78°C under nitrogen for 1 hour.
-
Quenching: Glacial acetic acid (20 ml, 0.35 mol) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Work-up and Extraction: A solution of 5% HCl (100 ml) is added. The aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).
-
Purification: The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel plug (approx. 150 g), eluting with methylene chloride (1200 ml). The filtrate is concentrated under reduced pressure.
-
Final Isolation: The residual oil is further purified by silica gel chromatography (approx. 300 g) using 25% hexanes in methylene chloride as the eluent. The purified product is triturated in cold anhydrous ether to yield 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7% yield) as a white crystalline solid.[2]
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.
References
Spectroscopic and Synthetic Profile of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 2-(6-chloro-3-nitropyridin-2-YL)acetonitrile. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents predicted data based on the analysis of its chemical structure and known spectroscopic values for analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.3 - 8.6 | Doublet (d) | 8.0 - 9.0 |
| H-5 | 7.6 - 7.9 | Doublet (d) | 8.0 - 9.0 |
| -CH₂- | 4.0 - 4.3 | Singlet (s) | N/A |
Note: Predicted values are based on the analysis of similar substituted pyridine and acetonitrile derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 155 - 160 |
| -CH₂- | 20 - 25 |
| -CN | 115 - 120 |
Note: These are estimated chemical shift ranges. The actual values are influenced by the electronic environment of each carbon atom.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| NO₂ (Nitro group - asymmetric stretch) | 1520 - 1560 | Strong |
| NO₂ (Nitro group - symmetric stretch) | 1340 - 1360 | Strong |
| C-Cl (Chloroalkane) | 700 - 800 | Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (197.58 g/mol ). Due to the presence of the chlorine atom, a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak is anticipated.
Expected Fragmentation Pattern: The primary fragmentation pathways would likely involve:
-
Loss of the nitro group (NO₂) resulting in a fragment at [M-46]⁺.
-
Cleavage of the cyanomethyl group (•CH₂CN) leading to a fragment at [M-40]⁺.
-
Loss of the entire acetonitrile side chain to give a 2,6-dichloro-3-nitropyridine cation.
-
Loss of a chlorine atom, resulting in a fragment at [M-35]⁺.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.
-
Analysis: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press the mixture into a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is converted to a spectrum by Fourier transformation. The spectrum is then analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for fragmentation analysis.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z, which is analyzed to determine the molecular weight and fragmentation pattern.
Synthesis Workflow
The synthesis of this compound can be achieved through the reaction of 2,6-dichloro-3-nitropyridine with a cyanide source. A logical workflow for this synthesis is depicted below.
Caption: Synthetic pathway for this compound.
In-Depth Technical Guide to the Activated Methylene Group in 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the activated methylene group in 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. The strategic placement of electron-withdrawing groups on the pyridine ring significantly influences the reactivity of the adjacent methylene protons, making this compound a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. This document details the physicochemical properties, reactivity, and synthetic applications of this activated methylene group, supported by experimental protocols and quantitative data derived from analogous systems.
Core Concepts: The Activated Methylene Group
The methylene group (-CH₂-) in this compound is positioned between two powerful electron-withdrawing moieties: the cyano group (-CN) and the 6-chloro-3-nitropyridin-2-yl group. The collective inductive and resonance effects of these substituents dramatically increase the acidity of the methylene protons, rendering them susceptible to deprotonation by even mild bases. This deprotonation generates a resonance-stabilized carbanion, a potent nucleophile that is central to the synthetic utility of the parent molecule.
The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the nitrile group and across the electron-deficient pyridine ring, which is further activated by the chloro and nitro substituents.
Physicochemical Properties: Acidity of the Methylene Group
The pKa of the methylene protons in benzyl cyanide is approximately 21.9 in DMSO. The introduction of electron-withdrawing groups on the aromatic ring significantly lowers this value, indicating increased acidity. For instance, the pKa of 2-nitrobenzyl cyanide is considerably lower.[1] Given that the 6-chloro-3-nitropyridin-2-yl group is more electron-withdrawing than a nitrophenyl group due to the combined effects of the pyridine nitrogen, the chloro group, and the nitro group, it is reasonable to infer that the pKa of the methylene protons in this compound is likely to be in the range of 10-13 in DMSO. This heightened acidity underscores the ease with which the carbanion can be generated for subsequent reactions.
Table 1: Estimated pKa Values of Activated Methylene Groups in Analogous Compounds
| Compound | Activating Groups | Estimated pKa (in DMSO) |
| Benzyl Cyanide | Phenyl, Cyano | ~21.9 |
| 2-Nitrobenzyl Cyanide | 2-Nitrophenyl, Cyano | Lower than Benzyl Cyanide |
| 4-Nitrobenzyl Cyanide | 4-Nitrophenyl, Cyano | ~13.1 |
| This compound | 6-Chloro-3-nitropyridin-2-yl, Cyano | 10-13 (Estimated) |
Reactivity and Synthetic Applications: The Knoevenagel Condensation
The enhanced acidity of the methylene group makes this compound an excellent substrate for a variety of base-catalyzed carbon-carbon bond-forming reactions. Among these, the Knoevenagel condensation is a cornerstone transformation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically in the presence of a weak base, to yield an α,β-unsaturated product.
The general mechanism for the Knoevenagel condensation is depicted below:
Caption: Mechanism of the Knoevenagel Condensation.
The resulting α,β-unsaturated nitriles are versatile intermediates for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules of interest in drug discovery and materials science.
Experimental Protocols
While specific experimental data for the Knoevenagel condensation of this compound is limited, the following protocols, adapted from general procedures for similar activated methylene compounds, can serve as a robust starting point for researchers.
General Procedure for Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes a typical procedure for the reaction of an activated methylene compound with an aromatic aldehyde using a weak base as a catalyst.
Caption: General workflow for the Knoevenagel condensation.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 mmol)
-
Weak base catalyst (e.g., piperidine, triethylamine, or ammonium acetate) (0.1 mmol)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile) (10-20 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (10-20 mL).
-
Add the weak base catalyst (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Table 2: Expected Products and Representative Yields from Knoevenagel Condensation of Analogous Activated Methylene Compounds with Aromatic Aldehydes
| Entry | Activated Methylene Compound | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Benzaldehyde | Piperidine | Ethanol | 2 | >90 |
| 2 | Malononitrile | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetonitrile | 1 | 95 |
| 3 | Malononitrile | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 92 |
| 4 | Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethanol | 5 | 85 |
Note: The reaction conditions and yields in this table are based on general literature procedures for malononitrile and may need to be optimized for this compound.
Spectroscopic Characterization of Knoevenagel Products
The products of the Knoevenagel condensation can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected ¹H NMR Data: The ¹H NMR spectrum of the Knoevenagel product will show a characteristic singlet for the vinylic proton (-CH=) in the range of δ 7.5-8.5 ppm. The aromatic protons of the aldehyde and the pyridine ring will appear in their respective regions.
Expected ¹³C NMR Data: The ¹³C NMR spectrum will show signals for the two cyano groups (if malononitrile is used) around δ 115-120 ppm, and the vinylic carbons will appear in the δ 100-160 ppm region.
Expected IR Data: The IR spectrum will exhibit a strong absorption band for the nitrile group (-C≡N) around 2220 cm⁻¹ and a band for the C=C double bond in the region of 1600-1650 cm⁻¹.
Conclusion
The methylene group in this compound is highly activated due to the potent electron-withdrawing effects of the adjacent cyano and substituted pyridine moieties. This activation facilitates easy deprotonation to form a stabilized carbanion, which is a key intermediate in various carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. The resulting α,β-unsaturated products are valuable precursors for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical starting points for researchers and scientists working with this versatile synthetic building block. Further optimization of the provided experimental protocols is encouraged to achieve the best results for specific applications.
References
Starting Materials for the Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, outlines experimental protocols for key reactions, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The strategic placement of the chloro, nitro, and acetonitrile functionalities on the pyridine ring offers multiple avenues for further chemical modification. This guide explores the two principal synthetic pathways to this compound, starting from readily available precursors: 2,6-dichloro-3-nitropyridine and 2-chloro-5-nitropyridine.
Synthetic Pathways and Starting Materials
The synthesis of this compound predominantly proceeds via two distinct routes, each with its own set of starting materials and reaction conditions.
Route 1: From 2,6-Dichloro-3-nitropyridine
This is the most direct and commonly employed route. It involves the nucleophilic aromatic substitution (SNAᵣ) of one of the chlorine atoms of 2,6-dichloro-3-nitropyridine with a suitable acetonitrile equivalent. The nitro group at the 3-position activates both the C2 and C6 positions towards nucleophilic attack. However, the reaction is often kinetically controlled, favoring substitution at the more sterically accessible and electronically activated C2 position.[1]
Route 2: From 2-Chloro-5-nitropyridine
An alternative, though less common, approach utilizes 2-chloro-5-nitropyridine as the starting material. This method involves a reaction with a protected or activated acetonitrile derivative, such as (4-chlorophenoxy)acetonitrile, in the presence of a strong base.[2]
Synthesis of the Key Precursor: 2,6-Dichloro-3-nitropyridine
The primary starting material for the most common synthetic route is 2,6-dichloro-3-nitropyridine. This intermediate can be synthesized through various methods, with the nitration of 2,6-dichloropyridine being the most established.
Method 1: Nitration of 2,6-Dichloropyridine
This method involves the direct nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid. Several variations of this procedure exist, with different reaction conditions leading to a range of yields.
Quantitative Data for the Synthesis of 2,6-Dichloro-3-nitropyridine
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,6-Dichloropyridine | 30% HNO₃, H₂SO₄, Sulfamic acid (1 mol%) | 110-120 | 30 | 82.0 | 98.3 | [3] |
| 2,6-Dichloropyridine | 90% HNO₃, H₂SO₄, Sulfamic acid (10 mol%) | 50-60 | 10 | 88.3 | 95.5 | [3] |
| 2,6-Dichloropyridine | 90% HNO₃, H₂SO₄, Sulfamic acid (10 mol%) | 30 | 20 | 87.1 | 98.2 | [3] |
| 2,6-Dichloropyridine | 68% HNO₃, H₂SO₄ | 110-120 | 20 | 51.8 | 97.1 | [3] |
| 2,6-Dichloropyridine | conc. H₂SO₄, KNO₃ | 120 | 10 | 80 | - | [4] |
Method 2: From 2,6-Dihydroxy-3-nitropyridine
An alternative synthesis of 2,6-dichloro-3-nitropyridine starts from 2,6-dihydroxy-3-nitropyridine, which is then chlorinated.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused pyridine heterocycles, valuable scaffolds in medicinal chemistry, utilizing 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile as a versatile starting material. The following protocols are based on established chemical transformations of functionally related compounds and offer a strategic approach to novel compound libraries.
Introduction
Fused pyridine ring systems are integral components of numerous pharmaceuticals and biologically active compounds. Their rigid structures and diverse functionalities allow for specific interactions with biological targets. The starting material, this compound, possesses three key reactive sites: a nitro group that can be reduced to a nucleophilic amine, a chloro substituent that can be displaced, and an acetonitrile group that can participate in cyclization reactions. This unique combination of functional groups makes it an excellent precursor for the synthesis of a variety of fused heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazino[2,3-b]pyridines.
Synthesis of 7-Amino-6-chloro-1H-pyrazolo[3,4-b]pyridine
This protocol details the reductive cyclization of this compound to form a fused pyrazole ring. The reaction involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent acetonitrile moiety.
Reaction Scheme
Caption: Reductive cyclization pathway.
Experimental Protocol
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material).
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (5.0 eq) portion-wise. Alternatively, add iron powder (5.0 eq) followed by the dropwise addition of glacial acetic acid (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If using SnCl₂, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
If using Fe/AcOH, filter the mixture to remove the iron salts and wash the residue with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 197.58 |
| Stannous chloride dihydrate | 5.0 | 225.63 |
| Product | Yield | Physical State |
| 7-Amino-6-chloro-1H-pyrazolo[3,4-b]pyridine | 75-85% | Solid |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Synthesis of 3-Amino-2-(substituted amino)pyrazino[2,3-b]pyridine Derivatives
This protocol describes a two-step synthesis of a fused pyrazine ring. The first step involves the nucleophilic substitution of the chloride in this compound with an amine. The second step is a reductive cyclization where the nitro group is reduced to an amine, which then condenses with the nitrile group of another molecule or a reagent to form the pyrazine ring. A more direct approach involves the reaction of the in situ formed 2-amino-3-cyanopyridine derivative with a 1,2-dicarbonyl compound. For this protocol, we will focus on the reaction with a generic primary amine followed by reductive cyclization.
Reaction Scheme
Caption: Multi-step pyrazine synthesis.
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Addition of Reagents: Add the primary amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
Work-up: Pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Step 2: Reductive Cyclization
Materials:
-
Product from Step 1
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Optionally, a 1,2-dicarbonyl compound (e.g., glyoxal)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve the substituted aminopyridine from Step 1 in ethanol in a hydrogenation vessel.
-
Addition of Catalyst: Add a catalytic amount of 10% Pd/C.
-
Reaction: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Cyclization (if required): The resulting diamine may spontaneously cyclize or can be treated with a suitable reagent like a 1,2-dicarbonyl compound to form the pyrazine ring.
-
Purification: Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Quantitative Data Summary
| Reactant (Step 1) | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 197.58 |
| Primary Amine (e.g., Benzylamine) | 1.1 | 107.15 |
| Triethylamine | 1.5 | 101.19 |
| Intermediate Product | Yield | Physical State |
| 2-(3-Nitro-6-(benzylamino)pyridin-2-yl)acetonitrile | 80-90% | Solid |
| Final Product | Yield | Physical State |
| Fused Pyrazino[2,3-b]pyridine Derivative | 60-70% | Solid |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Logical Workflow for Synthesis Planning
Caption: Synthesis planning workflow.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile is a highly versatile bifunctional reagent for the synthesis of a diverse array of heterocyclic compounds. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group at the 3-position and a cyano-methyl group at the 2-position. The chlorine atom at the 6-position, which is para to the nitro group, serves as an excellent leaving group, facilitating the introduction of various nucleophiles. This reactivity profile makes it a valuable building block in medicinal chemistry and drug discovery for the generation of novel scaffolds with potential therapeutic applications.
The derivatives of substituted nitropyridines have shown a wide range of biological activities, including the inhibition of various kinases such as JAK2 and GSK3, as well as potential as anticancer and antimalarial agents.[1][2] The ability to readily introduce a variety of substituents at the 6-position through SNAr reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
General Reaction Pathway
The fundamental reaction pathway involves the attack of a nucleophile on the electron-deficient carbon atom at the 6-position of the pyridine ring. This addition proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the nitro group. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 6-substituted product.
Figure 1: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols are based on established methodologies for SNAr reactions on structurally similar nitropyridines. Researchers should optimize these conditions for their specific nucleophiles and substrates.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding 6-amino-substituted derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Base (e.g., K2CO3, triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or ethanol)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, to a concentration of 0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-amino-3-nitropyridin-2-yl)acetonitrile derivative.
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)
This protocol outlines a general method for the synthesis of 2-(6-(arylthio)-3-nitropyridin-2-yl)acetonitrile derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, substituted thiophenols)
-
Base (e.g., K2CO3 or NaH)
-
Solvent (e.g., DMF or THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-80 °C) may be required for less reactive thiols.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-(arylthio)-3-nitropyridin-2-yl)acetonitrile derivative.
Protocol 3: Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol provides a general method for the synthesis of 2-(6-alkoxy-3-nitropyridin-2-yl)acetonitrile derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or the corresponding alcohol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.5-2.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C and carefully add the strong base (1.5 eq) portion-wise. Stir for 15-30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2-(6-alkoxy-3-nitropyridin-2-yl)acetonitrile derivative.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the SNAr of this compound with various nucleophiles, based on analogous reactions of similar nitropyridines. Actual yields may vary depending on the specific nucleophile and optimization of reaction conditions.
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 6 | 2-(3-Nitro-6-(phenylamino)pyridin-2-yl)acetonitrile | 80-95 |
| Morpholine | Et3N | Ethanol | Reflux | 3 | 2-(6-Morpholino-3-nitropyridin-2-yl)acetonitrile | 85-98 |
| Thiophenol | K2CO3 | DMF | RT - 50 | 2-4 | 2-(3-Nitro-6-(phenylthio)pyridin-2-yl)acetonitrile | 80-95 |
| Sodium Methoxide | NaH | Methanol | RT | 1-3 | 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile | 75-90 |
Applications in Drug Development & Signaling Pathways
Derivatives of nitropyridines are of significant interest in drug discovery due to their diverse biological activities. For instance, substituted pyridines are core structures in many kinase inhibitors. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Similarly, Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis; its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[2]
The 2-(6-substituted-3-nitropyridin-2-yl)acetonitrile scaffold can be utilized to generate libraries of compounds for screening against such targets. The subsequent reduction of the nitro group to an amine provides a further point for diversification.
Figure 2: Potential inhibition of the JAK-STAT signaling pathway by nitropyridine derivatives.
References
Application Notes and Protocols: 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic substitution-susceptible chloro group, an electron-withdrawing nitro group that activates the pyridine ring, and a reactive acetonitrile moiety—provides a rich platform for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including kinase inhibitors, urease inhibitors, and herbicides.
Chemical Properties
| Property | Value |
| CAS Number | 123846-69-5[1] |
| Molecular Formula | C₇H₄ClN₃O₂[1] |
| Molecular Weight | 197.58 g/mol [1] |
| Appearance | White crystalline solid[1] |
Synthesis of this compound
A common synthetic route to the title compound involves the reaction of 2-chloro-5-nitropyridine with an appropriate acetonitrile derivative. The following protocol is adapted from established literature procedures.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-Chloro-5-nitropyridine
-
(4-Chlorophenoxy)acetonitrile
-
Potassium t-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
5% Hydrochloric acid (HCl)
-
Ethyl ether
-
Methylene chloride
-
Magnesium sulfate
-
Silica gel
-
Hexanes
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of potassium t-butoxide (2.2 eq) in anhydrous THF at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (1.0 eq) and (4-chlorophenoxy)acetonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature between -40°C and -50°C using a dry ice/acetone bath.
-
The resulting mixture is stirred at -78°C under nitrogen for 1 hour.
-
Glacial acetic acid (3.5 eq) is added, and the reaction mixture is allowed to warm to room temperature.
-
A solution of 5% HCl is added, and the aqueous mixture is extracted with ethyl ether and subsequently with methylene chloride.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and passed through a silica gel plug.
-
The filtrate is evaporated under reduced pressure, and the residue is purified by silica gel chromatography (eluting with 25% hexanes in methylene chloride) to afford this compound as a white crystalline solid.
Application in the Synthesis of Kinase Inhibitors
The 2-amino-3-nitropyridine scaffold is a key pharmacophore in a variety of kinase inhibitors. The chloro and nitro groups of this compound can be readily manipulated to generate libraries of compounds for screening against various kinases. The following sections detail the synthesis of potential inhibitors for Glycogen Synthase Kinase 3 (GSK3) and p70S6 Kinase (p70S6Kβ).
Glycogen Synthase Kinase 3 (GSK3) Inhibitors
GSK3 is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. The following is a representative protocol for the synthesis of a GSK3 inhibitor, adapted from literature procedures using a related nitropyridine starting material.
This protocol involves a nucleophilic aromatic substitution of the chloro group with a suitable amine, followed by reduction of the nitro group and subsequent cyclization.
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate to obtain the crude diamine.
Step 3: Cyclization to form the Kinase Inhibitor Scaffold
-
The resulting diaminoacetonitrile derivative can then be cyclized with various reagents (e.g., formic acid, orthoesters, or cyanogen bromide) to form fused heterocyclic systems, which are common scaffolds for kinase inhibitors.
| Compound | Target | IC₅₀ (nM) |
| GSK3 Inhibitor 10 (Ar = 2,4-Cl₂-C₆H₃) | GSK3 | 8 |
Data for a structurally related compound synthesized from a nitropyridine precursor.
References
Application Notes and Protocols for Cyclization Reactions of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cyclization of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a versatile starting material for the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development. The protocols focus on the synthesis of substituted pyrazolo[3,4-b]pyridines, a scaffold found in numerous biologically active molecules.
Introduction
This compound possesses multiple reactive sites, making it an excellent precursor for the construction of fused heterocyclic systems. The activated methylene group, the nitrile functionality, the chloro substituent, and the nitro group can all participate in or influence cyclization reactions. This document outlines a reliable two-step method for the synthesis of 3-amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine, proceeding through an intermediate enaminonitrile. This transformation provides a pathway to a range of pyrazolopyridine derivatives with potential applications in kinase inhibition and other therapeutic areas.
Reaction Pathway: Synthesis of 3-Amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine
The overall reaction scheme involves two key steps:
-
Formation of the Enaminonitrile Intermediate: Reaction of this compound with dimethylformamide dimethyl acetal (DMFDMA).
-
Cyclization with Hydrazine: Treatment of the resulting enaminonitrile with hydrazine hydrate to form the fused pyrazolo[3,4-b]pyridine ring system.
Experimental Protocols
Protocol 1: Synthesis of 2-(6-Chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile (Enaminonitrile Intermediate)
This protocol is adapted from the general procedure for the reaction of 2-pyridylacetonitrile with DMFDMA.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dioxane, add dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome:
The product, 2-(6-chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile, is typically an orange to red solid.
Protocol 2: Synthesis of 3-Amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine
This protocol is based on the cyclization of a similar enaminonitrile with hydrazine hydrate. The use of hydrazine hydrate can also lead to the reduction of the nitro group.
Materials:
-
2-(6-Chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
Procedure:
Conventional Heating:
-
Dissolve the enaminonitrile intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Microwave Irradiation:
-
In a microwave-safe vessel, combine the enaminonitrile intermediate (1.0 eq) and hydrazine hydrate (1.5 eq) in a minimal amount of a suitable solvent like ethanol or DMF.
-
Seal the vessel and irradiate in a microwave reactor at a temperature of 100-120 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC after cooling.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Isolate and purify the product as described for the conventional heating method.
Expected Outcome:
The final product, 3-amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine, is expected to be a solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Product | Typical Yield (%) |
| 1 | This compound | DMFDMA | Dioxane | Reflux | 2-4 | 2-(6-Chloro-3-nitropyridin-2-yl)-3-(dimethylamino)acrylonitrile | 70-85 |
| 2 | Enaminonitrile Intermediate | Hydrazine Hydrate | Ethanol | Reflux | 3-6 | 3-Amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine | 60-75 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to 3-amino-6-chloro-4-cyano-1H-pyrazolo[3,4-b]pyridine.
Diagram 2: Experimental Workflow
Caption: Workflow for the two-step synthesis of the target pyrazolopyridine.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
DMFDMA is flammable and moisture-sensitive. Handle under an inert atmosphere.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Synthesis of Novel Pyridopyrimidines from 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the synthesis of novel pyridopyrimidine derivatives using 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile as a key starting material. The protocols outlined herein describe a plausible synthetic pathway involving the construction of the pyrimidine ring fused to the pyridine core.
Synthetic Strategy
The primary synthetic route involves a cyclocondensation reaction between this compound and a suitable binucleophile such as guanidine, urea, or thiourea. This reaction constructs the fused pyrimidine ring, leading to the formation of a pyrido[2,3-d]pyrimidine scaffold. The general transformation is depicted below.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The presence of a chloro leaving group and activating nitro and nitrile functionalities makes this substrate amenable to various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2][3][4] For drug development professionals, these reactions provide a robust platform for the rapid generation of compound libraries and the synthesis of complex molecular architectures from readily available starting materials.
The substrate, this compound, incorporates several key features that make it an attractive starting material for analog synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The nitro group can be a key pharmacophore itself or can be reduced to an amino group, providing a handle for further functionalization.[5] The nitrile group is also a common feature in pharmaceuticals and can act as a hydrogen bond acceptor or be transformed into other functional groups.[6] The chloro substituent at the 6-position is the primary site for palladium-catalyzed cross-coupling.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions with this compound, providing a foundation for the synthesis of novel compounds with potential therapeutic applications.
General Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three main steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][7]
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3-nitropyridin-2-yl Acetonitriles
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][8] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl scaffolds.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 10 | 75-88 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 70-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-nitropyridin-2-yl Acetonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][9] This reaction is widely used in the synthesis of pharmaceuticals containing arylamine moieties.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 8 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 82-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Toluene | 100 | 10 | 85-94 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 90 | 14 | 78-88 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried sealed tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 8-14 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 6-Alkynyl-3-nitropyridin-2-yl Acetonitriles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is valuable for the synthesis of conjugated enynes and arylalkynes.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2) | DMF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | Toluene | 70 | 5 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 7 | 75-85 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%) in anhydrous, degassed tetrahydrofuran (10 mL).
-
Reagent Addition: Add triethylamine (2.0 mmol, 2.0 equiv.) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at 60 °C under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 5-8 hours), cool the mixture, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Heck Reaction: Synthesis of 6-Alkenyl-3-nitropyridin-2-yl Acetonitriles
The Heck reaction is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10][11] It is a key method for the synthesis of substituted alkenes.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 16 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 14 | 65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 60-70 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add the alkene (1.2 mmol, 1.2 equiv.) and anhydrous dimethylformamide (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Experimental Workflow Visualization
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Applications in Drug Discovery
The substituted (3-nitropyridin-2-yl)acetonitrile derivatives synthesized via these palladium-catalyzed cross-coupling reactions are valuable scaffolds in drug discovery.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. Functionalization at the 6-position allows for the exploration of the binding pocket and can lead to improved potency and selectivity.
-
Antiviral and Anticancer Agents: Nitropyridine derivatives have shown a range of biological activities, including antiviral and anticancer properties.[5] The newly introduced aryl, amino, alkynyl, or alkenyl groups can modulate these activities.
-
Central Nervous System (CNS) Agents: Pyridine-containing compounds are known to interact with various receptors and enzymes in the CNS. The synthesized derivatives can be screened for activity against a range of CNS targets.
-
Further Functionalization: The nitro group can be readily reduced to an amine, which can then be further derivatized to introduce additional diversity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for modification.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the cross-coupling products.
Caption: Hypothetical MAPK/ERK Signaling Pathway Targeted by a Synthesized Inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
Application Note and Protocol: Analytical HPLC Method for 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
Introduction
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and quantification in reaction mixtures and final products. This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The described method is designed to be specific, accurate, and precise, making it suitable for quality control and research purposes in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a premier technique for such analyses due to its high resolution and sensitivity.[1]
Principle of the Method
This method utilizes RP-HPLC with a C18 stationary phase and a gradient elution of a mobile phase composed of acetonitrile and water (with formic acid as a modifier). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The analyte is detected using a UV detector at a wavelength where it exhibits maximum absorbance.
I. Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (AR grade)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[2]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18.1-25 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 275 nm (based on typical absorbance for nitroaromatic compounds) |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 1000 µg/mL solution in the same manner as the standard stock solution. Further dilute to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
II. Method Validation
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines.
1. Specificity: The specificity of the method should be evaluated by analyzing a blank (diluent), a standard solution, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.
2. Linearity: Linearity is assessed by injecting a series of at least five concentrations of the working standard solutions. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.
3. Range: The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
4. Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results with those of another validated method. The analysis should be performed on at least three different concentration levels in triplicate.
5. Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
7. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
III. Data Presentation
Table 2: Summary of Hypothetical Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference | Peak is pure and no co-elution observed |
| Linearity (Correlation Coefficient) | R² ≥ 0.999 | R² = 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability passes | No significant impact on chromatographic performance |
IV. Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships of HPLC method validation parameters according to ICH guidelines.
References
Purification of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile by column chromatography
An Application Note and Protocol for the Purification of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective method for the purification of this compound from reaction mixtures. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, offering guidance on solvent system selection, column packing, and fraction analysis.
Materials and Reagents
The successful execution of this protocol requires specific materials and reagents. All reagents should be of ACS grade or higher.
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | 230-400 mesh, 60 Å pore size |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | |
| Solvents | Dichloromethane (DCM) | ACS Grade or higher |
| n-Hexane | ACS Grade or higher | |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | |
| Triethylamine (TEA) | Optional, for reducing peak tailing | |
| Apparatus | Glass Chromatography Column | Appropriate size for the scale of purification |
| Separatory Funnel / Solvent Reservoir | ||
| Fraction Collector or Test Tubes | ||
| TLC Developing Chamber | ||
| UV Lamp | For TLC visualization (254 nm) | |
| Rotary Evaporator | For solvent removal | |
| Glassware | Beakers, Erlenmeyer flasks, pipettes | |
| Consumables | Cotton or Glass Wool | To plug the column |
| Sand | Washed, sea sand |
Experimental Protocols
A systematic approach is crucial for achieving high purity. The process begins with method development using Thin Layer Chromatography (TLC) to identify an optimal solvent system before proceeding to the larger scale column chromatography.
Method Development using Thin Layer Chromatography (TLC)
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35. A lower Rf value generally leads to better separation on the column.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-equilibrated solvent system. Test various ratios of non-polar to polar solvents. A common starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[1][2]
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent polarity to achieve the target Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane) will increase the Rf of the compounds. A recommended solvent system for this compound is a mixture of hexanes and dichloromethane.[2] A gradient of ethyl acetate in hexanes is also a viable option.[1]
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Dichloromethane / Hexanes | 25:75 | Based on literature for the target compound.[2] Adjust ratio to achieve Rf ≈ 0.2-0.35. |
| Ethyl Acetate / Hexanes | 10:90 to 30:70 | A standard system for many organic compounds.[1] |
| Ethyl Acetate / Hexanes + 0.5% TEA | As above | Use if significant peak tailing is observed on TLC.[3] |
Column Preparation (Wet Packing Method)
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Adding Sand: Add a small layer (approx. 1-2 cm) of sand over the plug to create a flat base.[4]
-
Preparing the Slurry: In a separate beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes). The consistency should be pourable but not overly dilute.[4]
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[4]
-
Equilibration: Once all the silica is added, add a final layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed. Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.[5]
Sample Loading
Method A: Liquid Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.[4]
-
Carefully pipette the solution onto the top layer of sand in the column.
-
Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Gently add a small amount of the initial eluent, wash the sides of the column, and again allow the solvent level to drop to the top of the sand.
Method B: Dry Loading (for samples with low solubility in the eluent)
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column.
-
Cover with a layer of sand.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the eluent. Start with the low-polarity solvent system determined during TLC analysis.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of a few drops per second is typical).
-
Gradient Elution (Optional but Recommended): For difficult separations, a gradient elution can be employed. Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes from 5% to 20%).[1][5]
-
Collect Fractions: Collect the eluate in sequentially numbered test tubes or vials. The size of the fractions depends on the column size and separation.
-
Monitor Elution: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities. Spot the collected fractions alongside a spot of the original crude mixture.
Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute | Solvent polarity is too low. | Gradually increase the polarity of the mobile phase. |
| Poor separation | Incorrect solvent system; Column overloaded. | Re-optimize the solvent system using TLC. Use less sample material for the column size. Use a longer column or a finer mesh silica gel. |
| Cracked/channeling silica bed | Column packed unevenly or ran dry. | Ensure the silica bed is always submerged in solvent. Pack the column carefully to avoid air bubbles. |
| Tailing of spots on TLC/Column | Compound is interacting with acidic silanol groups on silica. | Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to the eluent.[3] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a suspected carcinogen; handle with extreme care.
-
Hexanes are flammable. Keep away from ignition sources.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
References
Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile functional group in 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. This versatile starting material, featuring a chlorinated and nitrated pyridine ring, offers a scaffold for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The following sections detail procedures for the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its [3+2] cycloaddition with sodium azide to form a tetrazole derivative.
Hydrolysis of the Nitrile to 2-(6-Chloro-3-nitropyridin-2-yl)acetic acid
The conversion of the nitrile group to a carboxylic acid can be achieved under acidic or basic conditions. However, care must be taken to avoid potential side reactions such as the hydrolysis of the chloro group or reactions involving the nitro group, particularly under harsh basic conditions. Acid-catalyzed hydrolysis is often preferred for substrates with sensitive functional groups.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound to the corresponding carboxylic acid using a mixture of sulfuric acid and water.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Prepare the mixture by slowly adding the acid to the water in an ice bath.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-(6-chloro-3-nitropyridin-2-yl)acetic acid, can be further purified by recrystallization or column chromatography.
Data Presentation:
| Starting Material | Product | Reagents | Conditions | Yield |
| This compound | 2-(6-chloro-3-nitropyridin-2-yl)acetic acid | H₂SO₄, H₂O (1:1) | Reflux | High |
Experimental Workflow:
Reduction of the Nitrile to 2-(6-Chloro-3-nitropyridin-2-yl)ethanamine
The reduction of the nitrile group to a primary amine is a key transformation. However, the presence of a nitro group on the pyridine ring presents a challenge, as it can also be reduced under many standard hydrogenation conditions. Therefore, a selective reducing agent or carefully controlled conditions are necessary. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both nitriles and nitro groups. For selective reduction of the nitrile, catalytic hydrogenation under controlled conditions might be an alternative, though optimization would be required.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of both the nitrile and the nitro group using the strong reducing agent LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Carefully suspend LiAlH₄ (a molar excess, e.g., 4-5 equivalents, is required to reduce both the nitrile and the nitro group) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath. Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitor by TLC). Gentle heating may be required.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be the diamine derivative where both the nitrile and nitro groups have been reduced. Further purification can be achieved by column chromatography.
Data Presentation:
| Starting Material | Product | Reagents | Conditions | Yield |
| This compound | 2-(2-aminoethyl)-6-chloropyridin-3-amine | LiAlH₄, THF | 0 °C to RT, followed by aqueous workup | Moderate |
Experimental Workflow:
[3+2] Cycloaddition with Sodium Azide to form 5-((6-Chloro-3-nitropyridin-2-yl)methyl)-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in drug design. The electron-withdrawing nature of the chloro and nitro groups on the pyridine ring should facilitate this reaction.
Experimental Protocol: Tetrazole Formation
This protocol describes the synthesis of the tetrazole derivative using sodium azide and a Lewis acid catalyst.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric Acid (HCl, for acidification)
-
Ethyl Acetate
-
Deionized Water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc bromide (1.0 eq) or triethylamine hydrochloride (1.0 eq).[1]
-
Add a suitable solvent such as DMF or toluene.
-
Heat the reaction mixture to a temperature between 100-120 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH ~2-3 with hydrochloric acid. A precipitate may form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 5-((6-chloro-3-nitropyridin-2-yl)methyl)-1H-tetrazole, can be purified by recrystallization or column chromatography.
Data Presentation:
| Starting Material | Product | Reagents | Conditions | Yield |
| This compound | 5-((6-chloro-3-nitropyridin-2-yl)methyl)-1H-tetrazole | NaN₃, ZnBr₂ (or Et₃N·HCl) | 100-120 °C | Good |
Reaction Pathway:
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals, particularly sodium azide and lithium aluminum hydride.
References
Application Notes and Protocols for 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a key heterocyclic intermediate in the synthesis of various agrochemicals. Its structure, featuring a reactive chloropyridine ring activated by a nitro group and a versatile acetonitrile moiety, makes it a valuable building block for the construction of complex molecules with potent insecticidal activity. The strategic placement of the chloro, nitro, and cyanomethyl groups allows for a range of chemical transformations, including nucleophilic substitution, reduction, and cyclization reactions, enabling the synthesis of diverse heterocyclic systems.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent transformation into a key precursor for novel agrochemicals. The protocols are based on established chemical literature and patents, offering a practical guide for researchers in the field of agrochemical development.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of 2-chloro-5-nitropyridine with an appropriate acetonitrile derivative. The following protocol provides a detailed method for its preparation.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-nitropyridine | 158.55 | 15.85 g | 100 mmol |
| (4-Chlorophenoxy)acetonitrile | 167.59 | 18.44 g | 110 mmol |
| Potassium t-butoxide | 112.21 | 24.69 g | 220 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |
| Glacial Acetic Acid | 60.05 | 20 mL | 0.35 mol |
| 5% Hydrochloric Acid (HCl) | - | 100 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Methylene chloride | 84.93 | 1400 mL | - |
| Magnesium sulfate | 120.37 | As needed | - |
| Silica gel | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 mL) at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 mL) is added dropwise. The reaction temperature is maintained between -40°C and -50°C using a dry ice/acetone bath.
-
The resulting purple-colored reaction mixture is stirred at -78°C under nitrogen for 1 hour.
-
Glacial acetic acid (20 mL, 0.35 mol) is added to the reaction, and the mixture is allowed to warm to room temperature.
-
A solution of 5% HCl (100 mL) is added to the reaction mixture.
-
The aqueous mixture is extracted with diethyl ether (100 mL) and then with methylene chloride (2 x 100 mL).
-
The combined organic extracts are dried over magnesium sulfate, filtered, and passed through a silica gel filter (approximately 150 g), followed by washing with methylene chloride (1200 mL).
-
The filtrate is evaporated under reduced pressure.
-
The residual oil is purified by silica gel chromatography, eluting with 25% hexanes in methylene chloride, to afford an oil.
-
The oil is triturated in cold anhydrous ether to yield 6-chloro-3-nitro-2-pyridyl acetonitrile as a white crystalline solid.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| This compound | 1.37 g (7%) | 121.5-123.5 |
Application in Agrochemical Synthesis: Synthesis of a Diaminopyridine Intermediate
A key application of this compound in agrochemical synthesis involves the reduction of its nitro group to an amine, yielding 2-(5-amino-6-chloropyridin-2-yl)acetonitrile. This diaminopyridine derivative serves as a crucial precursor for the synthesis of various heterocyclic compounds with insecticidal properties. The presence of the amino group and the nitrile function allows for subsequent cyclization reactions to form fused ring systems characteristic of many modern insecticides.
Experimental Protocol: Reduction of this compound
The reduction of the nitro group can be achieved using various reducing agents. A common and effective method involves catalytic hydrogenation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 197.58 | 19.76 g | 100 mmol |
| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen gas | 2.02 | As needed | - |
Procedure:
-
In a hydrogenation vessel, a solution of this compound (19.76 g, 100 mmol) in ethanol (200 mL) is prepared.
-
10% Palladium on carbon (1.0 g) is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature until the theoretical amount of hydrogen is consumed (monitoring by TLC or HPLC is recommended).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-(5-amino-6-chloropyridin-2-yl)acetonitrile, which can be used in the next step without further purification or can be purified by recrystallization.
Quantitative Data (Expected):
| Product | Expected Yield |
| 2-(5-amino-6-chloropyridin-2-yl)acetonitrile | >90% |
Application in the Synthesis of a Cyclic Amidine Insecticide
The resulting 2-(5-amino-6-chloropyridin-2-yl)acetonitrile is a versatile intermediate for the synthesis of cyclic amidine structures, which are known to exhibit insecticidal activity. The following protocol describes a potential cyclization reaction with a suitable reagent to form a heterocyclic system.
Experimental Protocol: Synthesis of a Dihydropyrimido[4,5-b]quinoline Derivative
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(5-amino-6-chloropyridin-2-yl)acetonitrile | 167.59 | 16.76 g | 100 mmol |
| Formamidine acetate | 104.11 | 11.45 g | 110 mmol |
| Ethanol | 46.07 | 150 mL | - |
| Sodium ethoxide | 68.05 | 7.48 g | 110 mmol |
Procedure:
-
To a solution of 2-(5-amino-6-chloropyridin-2-yl)acetonitrile (16.76 g, 100 mmol) in ethanol (150 mL), formamidine acetate (11.45 g, 110 mmol) and sodium ethoxide (7.48 g, 110 mmol) are added.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours, with reaction progress monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired dihydropyrimido[4,5-b]quinoline derivative.
Quantitative Data (Expected):
| Product | Expected Yield |
| Dihydropyrimido[4,5-b]quinoline derivative | 60-80% |
Visualizations
Synthesis Workflow
Caption: General synthetic workflow from starting materials to a potential agrochemical.
Logical Relationship of Functional Group Transformations
Caption: Key chemical transformations in the synthesis of agrochemicals from the title compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most logical and frequently implied synthetic strategy involves a two-step process:
-
Nitration of 2,6-dichloropyridine: This step synthesizes the key intermediate, 2,6-dichloro-3-nitropyridine.
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of 2,6-dichloro-3-nitropyridine with an acetonitrile anion equivalent to yield the final product. The substitution preferentially occurs at the C-2 position due to the strong electron-withdrawing inductive effect of the adjacent nitro group, which makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack.[1]
Q2: I am experiencing low yields in the final nucleophilic substitution step. What are the potential causes?
A2: Low yields in the SNAr step can be attributed to several factors:
-
Poor Nucleophilicity of the Acetonitrile Anion: The acetonitrile anion is a relatively weak nucleophile. The efficiency of its generation and its reactivity are critical.
-
Side Reactions: The primary side reaction is the substitution at the C-6 position, leading to the formation of the undesired isomer, 2-(2-chloro-5-nitropyridin-6-yl)acetonitrile. Although substitution at C-2 is kinetically favored, the formation of the C-6 substituted product can occur, especially under thermodynamic control.[1] Another possible side reaction is the hydrolysis of the nitrile group if water is present in the reaction mixture.
-
Decomposition of Starting Material: 2,6-dichloro-3-nitropyridine can be susceptible to decomposition under harsh reaction conditions (e.g., high temperatures or very strong bases).
-
Inefficient Work-up and Purification: The product can be lost during extraction and purification steps. The provided literature method with a 7% yield involves extensive chromatographic purification.[2]
Q3: How can I improve the yield of the nucleophilic substitution reaction?
A3: To improve the yield, consider the following optimizations:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base to generate the acetonitrile anion. Anhydrous conditions are crucial to prevent hydrolysis. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the yield. PTC facilitates the transfer of the cyanide nucleophile from an aqueous or solid phase to the organic phase containing the substrate, often leading to milder reaction conditions and reduced side reactions.
-
Reaction Temperature: Maintain a low to moderate reaction temperature to favor the kinetically controlled product (substitution at C-2) and minimize decomposition.
-
Purity of Reagents: Ensure that all starting materials, especially the solvent and the cyanide source, are of high purity and anhydrous.
Q4: What are the key challenges in the synthesis of the 2,6-dichloro-3-nitropyridine intermediate?
A4: The main challenges in the nitration of 2,6-dichloropyridine are:
-
Controlling the Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent over-nitration or side reactions.
-
Use of Strong Acids: The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which are highly corrosive and require careful handling.
-
Product Isolation: The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration. Ensuring complete precipitation and efficient washing to remove acidic impurities is essential for obtaining a pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,6-dichloro-3-nitropyridine | Incomplete nitration. | Increase reaction time or temperature cautiously. Ensure the appropriate ratio of nitrating agents as specified in the protocol. |
| Decomposition during reaction. | Maintain strict temperature control. Add the nitrating agent slowly to manage the exotherm. | |
| Loss during work-up. | Ensure the reaction mixture is poured into a sufficient amount of ice to keep the temperature low and promote complete precipitation. Wash the solid product thoroughly with cold water to remove residual acid. | |
| Formation of isomeric impurities in the final product | Substitution at the C-6 position. | Employ kinetic control by using lower reaction temperatures. The use of bulky bases might also favor substitution at the less sterically hindered C-6 position, so this should be considered. |
| Hydrolysis of the nitrile group | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult purification of the final product | Similar polarity of the desired product and impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization from a suitable solvent system. A reported method uses a hexane/methylene chloride mixture for chromatography followed by trituration in cold ether.[2] |
| Inconsistent reaction results | Variable purity of starting materials. | Use freshly distilled solvents and high-purity reagents. The purity of 2,6-dichloropyridine can significantly affect the nitration step. |
Data Presentation
Table 1: Comparison of Reported Synthesis Methods for 2,6-dichloro-3-nitropyridine
| Starting Material | Nitrating Agent/Conditions | Catalyst | Yield (%) | Reference |
| 2,6-dichloropyridine | 90% Nitration mixture (HNO₃/H₂SO₄), 10 eq. HNO₃ | - | 64.5 | J. Heterocyclic Chem. 21, 1521 |
| 2,6-dichloropyridine | HNO₃/H₂SO₄ | Sulfamic acid | >80 | CN102584688A[3] |
| 2,6-dichloropyridine | Concentrated H₂SO₄, fuming HNO₃, 65°C, 2h | - | 46 | ResearchGate Article[4] |
| 2,6-dichloropyridine | Concentrated H₂SO₄, KNO₃, 120°C, 10h | - | 80 | ChemicalBook[5] |
| 2,6-dihydroxy-3-nitropyridine | Triphosgene, DMF, 80-85°C, 6h | - | 92.9 | ChemicalBook[5] |
Table 2: Proposed Reaction Parameters for Nucleophilic Substitution
| Parameter | Proposed Condition | Justification |
| Cyanide Source | Sodium Cyanide (NaCN) | Readily available and effective cyanide source. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for generating the acetonitrile anion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that can solvate the cation. |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst to enhance reaction rate and yield. |
| Temperature | 0°C to Room Temperature | To favor kinetic control and minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture contamination and side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine (High-Yield Method)
This protocol is adapted from a patented procedure that reports high yields.[3]
Materials:
-
2,6-dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Nitric Acid (65%)
-
Sulfamic Acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add 2,6-dichloropyridine (1 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid.
-
Add a catalytic amount of sulfamic acid (e.g., 1-10 mol%).
-
Slowly add nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time (e.g., 10-40 hours, as per patent examples).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain 2,6-dichloro-3-nitropyridine.
Protocol 2: Proposed Synthesis of this compound
This is a proposed protocol based on established principles of nucleophilic aromatic substitution and the use of phase-transfer catalysis to improve yield.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Acetonitrile (anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous acetonitrile (1.2 eq) and anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes to generate the acetonitrile anion.
-
In a separate flask, dissolve 2,6-dichloro-3-nitropyridine (1 eq) and a catalytic amount of TBAB (e.g., 5 mol%) in anhydrous THF.
-
Slowly add the solution of 2,6-dichloro-3-nitropyridine to the acetonitrile anion suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues in the synthesis.
References
Technical Support Center: Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. The information is structured to address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and potential solutions.
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Low or No Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (2-chloro-5-nitropyridine).- Reaction Time: If starting material is still present, consider extending the reaction time. |
| 2. Degradation of Starting Material: 2-chloro-5-nitropyridine can be susceptible to degradation, including ring-opening, in the presence of strong bases. | - Temperature Control: Maintain a low reaction temperature as specified in the protocol to minimize degradation.- Base Addition: Add the strong base (e.g., potassium t-butoxide) slowly and at a low temperature to control the exotherm. | |
| 3. Moisture in Reaction: The presence of water can quench the strong base and lead to unwanted side reactions. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Presence of Multiple Impurities in the Final Product | 1. Vicarious Nucleophilic Substitution (VNS): The nucleophile may attack a hydrogen atom on the pyridine ring instead of displacing the chloride. | - Stoichiometry: Use a slight excess of the acetonitrile reagent, but avoid a large excess which may promote side reactions.- Temperature Control: Low temperatures generally favor the desired SNAr pathway over VNS. |
| 2. Hydrolysis of the Nitrile Group: The nitrile group in the product can be hydrolyzed to a carboxylic acid or amide under the basic reaction conditions or during workup. | - Quenching: Quench the reaction with a non-aqueous acid or a carefully controlled amount of aqueous acid at a low temperature.- Workup Conditions: Minimize exposure to strong aqueous bases or acids during the workup procedure. | |
| 3. Di-substitution: The product may react further with the acetonitrile anion. | - Controlled Stoichiometry: Use a controlled amount of the acetonitrile reagent to minimize the chance of a second substitution. | |
| Formation of a Dark-Colored Reaction Mixture | This can indicate the formation of polymeric or degradation byproducts. | - Temperature Control: Strict adherence to low reaction temperatures is crucial.- Purity of Reagents: Ensure the purity of starting materials and solvents, as impurities can catalyze decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The reported yield in the available literature for a similar synthesis is low, around 7%.[1] This suggests that the reaction is prone to side reactions and may require significant optimization to achieve higher yields.
Q2: How can I effectively purify the final product?
A2: Column chromatography on silica gel is a common and effective method for purifying this compound.[1] A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can help in separating the desired product from impurities.
Q3: Are there any specific safety precautions I should take?
A3: Yes. 2-chloro-5-nitropyridine is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction involves the use of a strong base (potassium t-butoxide), which is corrosive and moisture-sensitive.
Q4: Can I use a different base for this reaction?
A4: While other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could potentially be used to deprotonate the acetonitrile derivative, potassium t-butoxide is commonly employed. Any change in the base would require re-optimization of the reaction conditions.
Q5: How should I store the final product?
A5: Nitro-containing aromatic compounds can be sensitive to light and heat. It is recommended to store this compound in a cool, dark place, preferably in an amber-colored vial under an inert atmosphere to prevent degradation.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine
-
2-(4-Chlorophenoxy)acetonitrile
-
Potassium t-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
5% Hydrochloric Acid (HCl)
-
Ethyl Ether
-
Methylene Chloride
-
Magnesium Sulfate
-
Silica Gel
Procedure:
-
To a stirred solution of potassium t-butoxide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (1 equivalent) and 2-(4-chlorophenoxy)acetonitrile (1.1 equivalents) in anhydrous THF is added dropwise. The reaction temperature should be maintained between -40°C and -50°C.
-
The resulting mixture is then stirred at -78°C for 1 hour.
-
Glacial acetic acid (3.5 equivalents) is added to the reaction mixture, and it is allowed to warm to room temperature.
-
A solution of 5% HCl is added, and the aqueous mixture is extracted with ethyl ether and then with methylene chloride.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford this compound.[1]
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the purification of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials such as 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile. Additionally, byproducts from side reactions or degradation of the product may be present. For instance, related nitropyridine compounds can be impurities.[1][2][3][4][5]
Q2: My purified product is an off-white or yellowish solid, but the literature reports a white crystalline solid. What could be the issue?
A2: A yellowish tint often indicates the presence of residual nitro-aromatic impurities or degradation products. Further purification by recrystallization or column chromatography may be necessary to obtain a white solid. Ensure that the compound is not exposed to high temperatures or light for extended periods, as this can cause degradation.
Q3: The compound seems to be unstable during purification. What precautions should I take?
A3: this compound may be sensitive to heat and certain reactive surfaces. When performing column chromatography, it is advisable to test the stability of the compound on a small amount of silica gel beforehand.[6] If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[6] During all purification steps, minimize exposure to high temperatures.
Q4: What are the recommended storage conditions for the purified compound?
A4: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and kept away from heat sources and strong oxidizing agents to prevent degradation.[7]
Troubleshooting Guides
Recrystallization
Issue: Oiling out during recrystallization.
-
Cause: The compound's solubility in the chosen solvent at its boiling point is too high, or the cooling process is too rapid.
-
Troubleshooting:
-
Re-heat the solution: Add a small amount of a co-solvent in which the compound is more soluble to dissolve the oil, then allow it to cool slowly.
-
Use a different solvent system: A mixture of solvents is often effective. Good starting points for polar compounds include ethanol/water, acetone/water, or n-hexane/ethyl acetate.[8][9]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
-
Seed crystals: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Issue: Poor recovery of the compound after recrystallization.
-
Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.
-
Troubleshooting:
-
Reduce solvent volume: Evaporate some of the solvent from the filtrate and attempt to crystallize again.
-
Use an anti-solvent: Add a solvent in which the compound is insoluble (but miscible with the primary solvent) dropwise to the filtrate to precipitate the product.[9]
-
Cool to a lower temperature: Place the flask in an ice bath or freezer to maximize precipitation.
-
Column Chromatography
Issue: The compound is not eluting from the column.
-
Cause: The chosen eluent system is not polar enough to move the compound down the column.
-
Troubleshooting:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.[6] For very polar compounds, solvent systems containing methanol or even a small amount of acetic acid or ammonia may be necessary.[6]
-
Check for decomposition: The compound may have decomposed on the silica gel. Test for stability by spotting a solution of the compound on a TLC plate and letting it sit for an hour before eluting.[6]
-
Issue: Poor separation of the compound from impurities.
-
Cause: The polarity of the eluent system is not optimized for the separation.
-
Troubleshooting:
-
Optimize the solvent system: Use TLC to test various solvent systems to find one that gives a good separation between your product and the impurities (aim for a ΔRf of at least 0.2).
-
Dry loading: If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column. This can lead to better separation.[10]
-
Adjust the flow rate: A very fast flow rate can lead to poor separation, while a very slow rate can cause band broadening due to diffusion.[10]
-
Liquid-Liquid Extraction
Issue: Formation of an emulsion.
-
Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion between the aqueous and organic layers.[11]
-
Troubleshooting:
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[11]
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[11]
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.[11]
-
Issue: The compound is not efficiently extracted into the organic layer.
-
Cause: The polarity of the extraction solvent may not be suitable, or the pH of the aqueous layer is not optimal.
-
Troubleshooting:
-
Choose a more appropriate solvent: For polar analytes, a more polar organic solvent may be required.[12]
-
Adjust the pH: If the compound has acidic or basic properties, adjusting the pH of the aqueous layer can significantly improve its partitioning into the organic phase.[12]
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.[13]
-
Quantitative Data Summary
The following table provides typical, non-specific data for purification outcomes of similar aromatic nitro compounds. Specific results for this compound may vary depending on the crude purity and the specific conditions used.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the initial purity and choice of solvent. |
| Column Chromatography | >99% | 70-95% | Yield can be affected by compound stability on silica gel. |
| Liquid-Liquid Extraction | - | >90% (recovery) | Primarily a work-up step to remove water-soluble impurities. Purity will depend on the nature of the impurities. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, and load the dry powder onto the column.[10]
-
Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane). Start with a lower polarity and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. 2-Amino-6-chloro-3-nitropyridine CAS#: 27048-04-0 [m.chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound in solution revolve around its susceptibility to hydrolysis, sensitivity to light (photodegradation), and potential for oxidation. Pyridine derivatives, in general, can be prone to these degradation pathways.[1][2] The presence of the nitro group and the chloro substituent on the pyridine ring can influence the electron density of the ring system and affect its reactivity and stability.
Q2: How should I store solutions of this compound?
To ensure maximum stability, solutions should be stored in a cool, dark place.[3] Using amber-colored vials or wrapping containers in aluminum foil can protect the compound from light. For long-term storage, it is advisable to keep the solutions at low temperatures, such as 2-8°C or even frozen.[4] It is also crucial to use tightly sealed containers to prevent solvent evaporation and exposure to air and moisture, which could lead to degradation.[3]
Q3: I am observing rapid degradation of my compound in an aqueous buffer. What could be the cause?
Rapid degradation in aqueous buffers is likely due to hydrolysis. The stability of pyridine derivatives can be pH-dependent.[1] The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially at basic pH. Additionally, the nitrile group can undergo hydrolysis to a carboxylic acid. To mitigate this, it is recommended to perform a pH stability profile to identify the optimal pH range for your experiments.
Q4: My analytical results (e.g., HPLC, NMR) are inconsistent. Could this be related to compound stability?
Inconsistent analytical results can indeed be a consequence of compound instability.[1] Degradation of the compound on the column during HPLC analysis, for instance, can lead to variable peak areas and the appearance of unexpected peaks.[1] To troubleshoot this, ensure your mobile phase is at a pH where the compound is stable, and consider running the analysis at a lower temperature. For NMR, degradation in the NMR solvent over time can lead to the appearance of new signals. It is advisable to prepare fresh samples for analysis.
Troubleshooting Guides
Problem: Unexpected Peaks in HPLC Analysis
-
Possible Cause 1: On-Column Degradation. The compound may be degrading on the HPLC column due to an unsuitable mobile phase pH.[1]
-
Solution: Optimize the mobile phase pH. Buffer the mobile phase to a pH that ensures the stability of the compound.
-
-
Possible Cause 2: Presence of Impurities in the Solvent. Trace impurities or oxidizing agents in the solvent could be causing degradation.[1]
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
-
Possible Cause 3: Photodegradation. Exposure to UV light from the detector or ambient light can cause degradation.
-
Solution: Use a UV detector with the lowest effective wavelength and protect the sample from light.
-
Problem: Low Recovery After Extraction
-
Possible Cause 1: Degradation during Extraction. The pH of the aqueous phase or the organic solvent used might be causing the compound to degrade.
-
Solution: Perform a quick stability check of the compound in the extraction solvents and aqueous phases at the intended pH. Adjust the pH or choose a different solvent system if necessary.
-
-
Possible Cause 2: Poor Solubility. The compound may have low solubility in the chosen extraction solvent, leading to incomplete extraction.[3]
-
Solution: Test the solubility of the compound in a variety of organic solvents to find the most suitable one. The use of co-solvents may also improve solubility.[1]
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[5]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
At specific time points, withdraw an aliquot and dilute for HPLC analysis.[5]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At specific time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[5]
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp).
-
A control sample should be kept in the dark under the same conditions.[5]
-
Analyze samples at various time points by HPLC.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | Initial Purity (%) | Purity after 48h (%) | Degradation (%) | Appearance of Degradation Products |
| Acetonitrile | 99.5 | 99.2 | 0.3 | Minor peak at RRT 0.8 |
| Methanol | 99.5 | 98.5 | 1.0 | Small peak at RRT 0.85 |
| Dichloromethane | 99.5 | 99.4 | 0.1 | No significant change |
| Water (pH 7) | 99.5 | 95.0 | 4.5 | Multiple small peaks |
| DMSO | 99.5 | 97.0 | 2.5 | One major degradation peak |
Table 2: Hypothetical pH-Dependent Stability in Aqueous Buffers at 37°C over 24 hours.
| pH | Buffer System | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| 3.0 | Acetate | 99.5 | 98.0 | 1.5 |
| 5.0 | Acetate | 99.5 | 97.5 | 2.0 |
| 7.4 | Phosphate | 99.5 | 92.0 | 7.5 |
| 9.0 | Borate | 99.5 | 85.0 | 14.5 |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Technical Support Center: Optimization of Nucleophilic Substitution on 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of nucleophilic substitution reactions on 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the nucleophilic aromatic substitution (SNAr) on this compound can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy.[1] For similar nitropyridine systems, temperatures ranging from 50°C to reflux are often employed.[1][2] We recommend a stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) to find the optimal condition without promoting side reactions.
-
Suboptimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally effective as they can solvate the nucleophile and stabilize the Meisenheimer intermediate.[1] Protic solvents like ethanol or isopropanol can also be used, sometimes in combination with water.[1]
-
Incorrect Base: A base is often required to deprotonate the nucleophile (especially for amines and thiols) or to neutralize the HCl generated during the reaction. Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).[1][3] The strength and stoichiometry of the base should be carefully considered.
-
Poor Nucleophilicity of the Reagent: The reactivity of the nucleophile plays a significant role. If you are using a weakly nucleophilic amine or thiol, a higher temperature or a stronger base might be necessary.
-
Hydrolysis of the Starting Material: The presence of water can lead to the hydrolysis of the highly activated starting material, especially under basic conditions, forming the corresponding hydroxypyridine derivative.[2] Ensure the use of anhydrous solvents and reagents if this is a suspected issue.
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. Here are the likely side reactions and mitigation strategies:
-
Disubstitution: While the primary substitution is expected at the C-6 position due to the activating effect of the ortho-nitro group, reaction at other positions or further reactions can occur under harsh conditions. Careful control of stoichiometry (using a slight excess of the nucleophile, e.g., 1.1 equivalents) and reaction time can minimize this.[1]
-
Reaction with the Acetonitrile Group: Strong bases could potentially deprotonate the α-carbon of the acetonitrile group, leading to undesired side reactions. Using a milder base or carefully controlling the reaction temperature can help avoid this.
-
Nitro Group Displacement: In some instances, the nitro group itself can be displaced by a nucleophile, although this is less common than halide displacement.[4] This is more likely to occur with highly nucleophilic reagents and at elevated temperatures.
-
Over-alkylation of Amine Nucleophiles: When using primary or secondary amines as nucleophiles, there is a risk of multiple substitutions on the nitrogen atom, leading to tertiary amines or even quaternary ammonium salts.[5] Using a larger excess of the amine nucleophile can sometimes favor the monosubstituted product.
Q3: The purification of my final product is difficult. What are the recommended purification techniques?
A3: Purification of the substituted product typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually cooled to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, an aqueous work-up is performed. The reaction mixture can be poured into water and extracted with an organic solvent like ethyl acetate.[1] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.[1]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product.[1] A gradient of ethyl acetate in hexanes is a typical eluent system. The polarity of the eluent should be optimized based on the polarity of your product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) can be an effective final purification step to obtain a highly pure product.
Q4: Why does the nucleophilic substitution preferentially occur at the C-6 position instead of the C-2 position, which is also activated by the pyridine nitrogen?
A4: The regioselectivity of nucleophilic aromatic substitution on 3-nitropyridine systems is primarily governed by the strong electron-withdrawing effect of the nitro group. The nitro group activates the positions ortho (C-2 and C-4) and para (C-6) to it for nucleophilic attack. In the case of this compound, the chlorine atom is at the C-6 position, which is para to the nitro group. This para-relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, making the C-6 position highly susceptible to nucleophilic attack.[6] The inductive effect of the nitro group also makes the adjacent C-2 position more electron-deficient.[6] However, the resonance stabilization is generally the dominant factor favoring substitution at the para position.
Data Presentation
The following tables summarize typical reaction conditions for nucleophilic aromatic substitution on chloronitropyridine substrates, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Reaction Conditions for SNAr of 2-Chloro-5-nitropyridine with Various Amines [1]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et3N | Reflux | 3 | ~95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et3N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H2O | None | 80 | 2 | ~90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K2CO3 | 100 | 6 | ~85 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)-5-nitropyridin-2-amine | DMF | K2CO3 | 100 | 5 | ~88 |
| Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | Ethanol | Et3N | Reflux | 4 | ~93 |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Below are detailed methodologies for key experiments, adapted for the target substrate this compound based on general procedures for similar compounds.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine using a Base
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
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Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, DMF, or acetonitrile) to a concentration of approximately 0.1-0.2 M.
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Add the amine nucleophile (1.1 equiv) to the solution.
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Add a suitable base (e.g., triethylamine (1.2 equiv) or K2CO3 (1.5 equiv)).
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Heat the reaction mixture to an appropriate temperature (e.g., 80°C or reflux) and maintain for 2-6 hours.[1]
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with the work-up and purification as described in the FAQ section.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol
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To a solution of this compound (1.0 equiv) in anhydrous DMF (5 mL), add the thiol (1.0 equiv) and K2CO3 (1.0 equiv).[4]
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Stir the reaction mixture at 60°C for 1-2 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water (50 mL).[4]
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Acidify with concentrated HCl to pH 3 and extract with an organic solvent such as CHCl3 or ethyl acetate (3 x 20 mL).[4]
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Combine the organic phases, dry over anhydrous Na2SO4, and evaporate the solvent.[4]
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Purify the residue by column chromatography (SiO2) or recrystallization.[4]
Visualizations
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloro-5-nitropyridine and a cyanide source (e.g., (4-chlorophenoxy)acetonitrile), residual solvents from the reaction and workup (e.g., tetrahydrofuran, dichloromethane, acetic acid, ethyl ether, hexanes), and side-products formed during the reaction.
Q2: My purified product has a yellowish or brownish tint. What could be the cause and how can I remove the color?
A2: A persistent color can be due to residual nitro-aromatic impurities or degradation products. Activated carbon treatment during recrystallization or meticulous column chromatography can be effective in removing colored impurities. Ensure that the solvents used for purification are of high purity as impurities in the solvent can also introduce color.
Q3: After purification, I still see peaks corresponding to my starting materials in the NMR spectrum. What is the best way to remove them?
A3: If starting materials are present, a second purification step is recommended. If the impurities are significantly different in polarity from your product, column chromatography is often the most effective method.[1] If the impurities are isomers or have very similar polarity, preparative HPLC might be necessary. Recrystallization can also be effective if the concentration of the impurity is low and a suitable solvent system is found.
Q4: My product oils out during recrystallization. What should I do?
A4: Oiling out occurs when the product separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a solvent that is too nonpolar, or too rapid cooling. To resolve this, you can try using a more polar solvent or a solvent mixture, reducing the initial concentration of your crude product, or allowing the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Purification | Incomplete separation of byproducts or starting materials. | Repeat the purification step. If column chromatography was used, try a shallower solvent gradient. If recrystallization was performed, try a different solvent or solvent system. |
| Presence of Residual Solvents | Inadequate drying of the purified product. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. |
| Product is an Oil Instead of a Crystalline Solid | Presence of impurities preventing crystallization. | Purify the oil by column chromatography to remove impurities.[1] The purified product can then be solidified by trituration with a non-polar solvent like cold diethyl ether or hexanes.[1] |
| Broad Peaks in HPLC Analysis | On-column degradation of the product. | For HPLC analysis of reactive compounds, using a faster elution method or a less reactive mobile phase can sometimes help. Ensure the mobile phase is compatible with the compound. |
| Low Yield After Purification | Product loss during multiple purification steps. Co-elution of product with impurities during chromatography. Product is significantly soluble in the recrystallization solvent even at low temperatures. | Optimize the purification protocol to minimize steps. For chromatography, ensure fractions are carefully monitored by TLC or HPLC. For recrystallization, select a solvent in which the product has very low solubility at cold temperatures. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting the column with a non-polar solvent mixture, such as 25% hexanes in methylene chloride.[1] The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, can offer different solubility characteristics. |
| Acetonitrile | Polar | 82 | Can be a good choice for compounds containing nitrile groups. |
| Ethyl Acetate/Hexanes | Variable | 77 / 69 | A common mixed-solvent system where the polarity can be fine-tuned. |
| Dichloromethane/Hexanes | Variable | 40 / 69 | Useful for less polar compounds, but the low boiling point of dichloromethane requires careful handling. |
| Diethyl Ether | Non-polar | 35 | Often used for trituration to solidify oils due to its low boiling point and non-polar nature.[1] |
Table 2: 1H NMR Chemical Shifts of Common Residual Solvents
This table can be used to identify common solvent impurities in your NMR spectrum. Chemical shifts are in ppm relative to TMS.
| Solvent | Typical 1H NMR Signal (in CDCl3) |
| Acetic Acid | 2.10 (s, 3H), 11.0 (br s, 1H) |
| Acetone | 2.17 (s, 6H) |
| Acetonitrile | 2.10 (s, 3H) |
| Dichloromethane | 5.30 (s, 2H) |
| Diethyl Ether | 1.21 (t, 6H), 3.48 (q, 4H) |
| Ethyl Acetate | 1.26 (t, 3H), 2.05 (s, 3H), 4.12 (q, 2H) |
| Hexanes | ~0.88 (m), ~1.26 (m) |
| Tetrahydrofuran | 1.85 (m, 4H), 3.76 (m, 4H) |
Visualizations
References
Preventing dimerization of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the handling and use of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile in experimental settings. Our goal is to help you prevent unintended dimerization and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is base-catalyzed dimerization. This occurs through a self-condensation reaction, similar to a Thorpe-Ziegler reaction, involving the acidic proton on the methylene bridge (the -CH2- group).[1][2][3] The presence of strong electron-withdrawing groups, namely the nitro group, the chloro group, and the pyridine nitrogen, increases the acidity of this proton, making the compound susceptible to deprotonation by a base. Once deprotonated, the resulting carbanion can act as a nucleophile and attack the nitrile group of another molecule, leading to the formation of a dimer.
Q2: What are the optimal storage conditions to prevent degradation?
A2: To minimize the risk of degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible substances such as strong bases and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.
| Storage Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Light | Protect from light |
| Moisture | Store in a tightly sealed container in a dry environment |
| Incompatible Substances | Strong bases, strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] |
Q3: Can dimerization occur during experimental use? How can I prevent it?
A3: Yes, dimerization is a significant risk during experiments, especially when a base is used. The choice of base and reaction conditions is critical.
To prevent dimerization:
-
Choice of Base: Avoid using strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide when deprotonation of the methylene bridge is not the intended reaction. If deprotonation is necessary for a subsequent reaction, consider using a weaker or more sterically hindered base to control the reaction and minimize self-condensation. Examples of potentially suitable weaker bases include sodium bicarbonate or triethylamine, depending on the specific reaction requirements. The appropriate base is one that is strong enough to deprotonate the intended site without significantly promoting the self-condensation of the starting material.[5]
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of the dimerization side reaction.
-
Concentration: Use the lowest practical concentration of the substrate. Higher concentrations can increase the likelihood of intermolecular reactions, including dimerization.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the opportunity for dimer formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of the desired product and formation of an unexpected, less polar byproduct. | Dimerization of the starting material. | 1. Analyze the byproduct: Use HPLC-UV and LC-MS to determine the molecular weight of the byproduct. A molecular weight double that of the starting material is indicative of dimerization. 2. Optimize reaction conditions: - Use a weaker or more sterically hindered base. - Lower the reaction temperature. - Reduce the concentration of the starting material. - Minimize the reaction time. |
| Inconsistent reaction outcomes. | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of the starting material: Use HPLC-UV or qNMR to check the purity of your this compound before use. 2. Review storage conditions: Ensure the compound is stored according to the recommendations (cool, dry, inert atmosphere). |
| Difficulty in purifying the desired product. | Presence of the dimer which may have similar chromatographic properties to the product. | 1. Optimize purification method: Develop a specific HPLC or column chromatography method to effectively separate the product from the dimer. This may involve trying different solvent systems or stationary phases. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Purity by HPLC-UV
This protocol provides a general framework for developing an HPLC-UV method to assess the purity of this compound and detect the presence of its dimer.
Materials:
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This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method Development:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 50 µg/mL with the mobile phase.
-
Mobile Phase: Start with a gradient elution to determine the approximate retention times of the monomer and any impurities. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example:
-
0-2 min: 10% Acetonitrile
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2-15 min: 10% to 90% Acetonitrile
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15-17 min: 90% Acetonitrile
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17-18 min: 90% to 10% Acetonitrile
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18-20 min: 10% Acetonitrile
-
-
Detection Wavelength: Determine the UV maximum absorbance of the compound by running a UV scan. A wavelength around 254 nm or 310 nm is often a good starting point for nitropyridine compounds.
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Optimization: Adjust the gradient, flow rate (typically 1 mL/min), and column temperature to achieve good separation between the monomer and any potential dimer peak (which would be expected to be more retained).
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Quantification: Create a calibration curve using standards of known concentration to quantify the amount of monomer and any detected dimer.
Expected Results: A pure sample will show a single major peak corresponding to the monomer. The presence of a dimer will be indicated by a second, typically broader and more retained peak. The identity of this peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.
Protocol 2: Monitoring Dimerization by Quantitative NMR (qNMR)
qNMR can be used to determine the ratio of monomer to dimer in a sample without the need for a dimer standard.
Materials:
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This compound sample
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Deuterated solvent (e.g., DMSO-d6 or CDCl3)
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Internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
NMR spectrometer
Method:
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Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Data Analysis:
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Identify a well-resolved signal for the monomer (e.g., the methylene protons) and a distinct signal for the dimer. The dimer may have a more complex spectrum, but unique signals should be identifiable.
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Integrate the area of the monomer signal, the dimer signal, and the internal standard signal.
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Calculate the concentration of the monomer and dimer relative to the known concentration of the internal standard.
-
Visualizations
Dimerization Pathway
Caption: Proposed dimerization pathway of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dimerization issues.
References
- 1. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. INFLUENCE OF STERIC HINDRANCE ON THE REGIOSELECTIVITY OF 3-CARBAMOYL-PYRIDINYL RADICAL DIMERIZATION | Semantic Scholar [semanticscholar.org]
- 5. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile.
Experimental Protocols
A key precursor for the synthesis of this compound is 2,6-dichloro-3-nitropyridine. The synthesis of this precursor and its subsequent conversion to the target molecule are outlined below.
Synthesis of 2,6-dichloro-3-nitropyridine
One common method for the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine. Several variations of this procedure exist, with different nitrating agents and reaction conditions.
Method 1: Nitration with Potassium Nitrate and Sulfuric Acid
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In a three-necked flask, add 80 mL of concentrated sulfuric acid.
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With stirring at room temperature, slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.
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Slowly add 10.1 g (0.1 mol) of potassium nitrate.
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After the addition is complete, continue stirring for 30 minutes.
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Slowly increase the temperature to 120°C and maintain for 10 hours.[1]
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Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
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The precipitated white solid is collected, washed with ice water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine.[1]
Method 2: Nitration with Nitric Acid and Sulfuric Acid with a Catalyst
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To a suitable reactor, add 29.6g (0.2mol) of 2,6-dichloropyridine, 42.0g (0.6mol) of 90% nitric acid, 100.0g of sulfuric acid, and 1.94g of sulfamic acid (10mol%).
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The mixture is heated to 30°C and the reaction is maintained for 20 hours.
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After cooling to room temperature, the reaction solution is slowly poured into ice water.
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The resulting precipitate is filtered and washed with cold water until neutral to obtain the product.[2]
Synthesis of this compound
The synthesis of the target molecule can be achieved via the reaction of a suitable precursor with a cyanide source. One documented method starts from 2-chloro-5-nitropyridine.
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In a flask under a nitrogen atmosphere, a solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) is cooled to -50°C.
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A solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise, maintaining the temperature between -40°C and -50°C.
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The resulting mixture is stirred at -78°C for 1 hour.
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Glacial acetic acid (20 ml, 0.35 mol) is added, and the mixture is allowed to warm to room temperature.
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A 5% HCl solution (100 ml) is added, and the aqueous mixture is extracted with diethyl ether and then methylene chloride.
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The combined organic extracts are dried, filtered, and concentrated.
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The crude product is purified by column chromatography to afford 2-(6-chloro-3-nitro-2-pyridyl)acetonitrile.[3]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2,6-dichloro-3-nitropyridine
| Parameter | Method 1 | Method 2 (Example 1) | Method 2 (Example 4) |
| Starting Material | 2,6-dichloropyridine | 2,6-dichloropyridine | 2,6-dichloropyridine |
| Nitrating Agent | Potassium Nitrate | 30% Nitric Acid | 90% Nitric Acid |
| Solvent/Catalyst | Sulfuric Acid | Sulfuric Acid, Sulfamic Acid | Sulfuric Acid, Sulfamic Acid |
| Temperature | 120°C | 110-120°C | 30°C |
| Reaction Time | 10 hours | 30 hours | 20 hours |
| Yield | 80% | 82.0% | 87.1% |
| Reference | [1] | [2] | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 2,6-dichloro-3-nitropyridine | - Incomplete reaction. - Loss of product during workup. - Impure starting materials. | - Ensure the reaction is run for the specified time and at the correct temperature. - Carefully monitor the workup procedure, especially the precipitation and washing steps. - Verify the purity of 2,6-dichloropyridine before starting the reaction.[4] |
| Formation of Byproducts in Nitration | - Over-nitration or side reactions due to incorrect temperature control. - Incorrect stoichiometry of reagents. | - Maintain strict temperature control throughout the reaction. Use of an ice bath for exothermic additions is recommended.[4] - Accurately measure all reagents. |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product. - Inefficient extraction or purification. | - Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., TLC). - Maintain low temperatures as specified in the protocol to prevent degradation. - Optimize the extraction and chromatography conditions. |
| Difficulty in Purifying the Final Product | - Presence of closely related impurities. - Product instability on silica gel. | - For pyridine compounds, tailing on silica gel can be an issue. Adding a small amount of a base like triethylamine to the eluent can help.[4] - Consider alternative purification methods such as crystallization or acid-base extraction.[4] |
| Exothermic Reaction is Difficult to Control | - Rapid addition of reagents. - Insufficient cooling. | - Add reagents dropwise to control the rate of heat generation. - Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) to maintain the desired temperature.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when scaling up the synthesis of 2,6-dichloro-3-nitropyridine?
A1: The nitration reaction is highly exothermic and involves the use of strong acids. When scaling up, it is crucial to have adequate cooling capacity to manage the heat generated.[4] Slow, controlled addition of reagents is essential to prevent a runaway reaction. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated fume hood.
Q2: How can I improve the purity of my 2,6-dichloro-3-nitropyridine?
A2: After the initial precipitation and washing, recrystallization from a suitable solvent can significantly improve the purity. The choice of solvent will depend on the impurity profile. Alternatively, column chromatography can be employed for purification.
Q3: Are there alternative methods for the synthesis of 2,6-dichloro-3-nitropyridine?
A3: Yes, other methods exist, such as the chlorination of 2,6-dihydroxy-3-nitropyridine.[1][5] The choice of method often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Q4: What is the role of potassium t-butoxide in the synthesis of the final product?
A4: Potassium t-butoxide is a strong base used to deprotonate the acetonitrile derivative, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient pyridine ring to form the new carbon-carbon bond.
Q5: How can I effectively monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: By-product Analysis in 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile. The following sections address common issues related to by-product formation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but after analysis (HPLC/GC-MS), I see an unexpected peak with the same mass as my desired product. What could it be?
A1: You are likely observing the formation of an isomeric by-product, 2-(4-chloro-3-nitropyridin-6-yl)acetonitrile . This occurs due to the nucleophilic attack of the cyanomethyl anion at the C-6 position of the 2,6-dichloro-3-nitropyridine starting material, instead of the desired C-2 position.
-
Troubleshooting:
-
Reaction Temperature: The formation of the desired C-2 substituted product is kinetically favored. Running the reaction at lower temperatures can increase the selectivity for the desired isomer.
-
Base Addition: Slow, dropwise addition of the base to generate the cyanomethyl anion can help maintain a low concentration of the nucleophile, which can improve selectivity.
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Solvent Effects: The polarity of the solvent can influence the regioselectivity. Consider screening different aprotic solvents (e.g., THF, DMF, Acetonitrile) to optimize the isomeric ratio. A study on a similar system showed that the solvent's hydrogen bond acceptor capability (β parameter) significantly impacts regioselectivity.[1]
-
Q2: My final product shows two additional peaks in the LC-MS analysis with masses corresponding to +18 and +19 Da relative to the product. What are these impurities?
A2: These peaks likely correspond to the hydrolysis of the nitrile group in your product, forming the amide (2-(6-Chloro-3-nitropyridin-2-yl)acetamide) and the carboxylic acid (2-(6-Chloro-3-nitropyridin-2-yl)acetic acid) , respectively. This can happen during the reaction if water is present, or during aqueous work-up and purification steps, especially under acidic or basic conditions.[2][3][4][5][6]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up pH: During aqueous work-up, maintain a neutral pH if possible. If the product is stable at acidic pH, avoid prolonged exposure to basic conditions, and vice-versa.
-
Purification: If hydrolysis is unavoidable, consider a purification method that can separate compounds with different polarities, such as column chromatography on silica gel.
-
Q3: I am observing a by-product with a higher molecular weight than my product, which seems to have two cyanomethyl groups. How can I avoid this?
A3: This is likely the di-substitution by-product, 2,6-bis(cyanomethyl)-3-nitropyridine . It forms when a second molecule of the cyanomethyl anion displaces the remaining chlorine atom on the pyridine ring of the desired product.
-
Troubleshooting:
-
Stoichiometry: Use a strict 1:1 stoichiometry of the cyanomethylating agent to the 2,6-dichloro-3-nitropyridine. A slight excess of the pyridine starting material can also help minimize di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product. Avoid unnecessarily high temperatures, which can promote the second substitution.
-
Q4: My reaction seems to be sluggish, and I have a significant amount of unreacted 2,6-dichloro-3-nitropyridine. What can I do?
A4: Incomplete conversion can be due to several factors:
-
Troubleshooting:
-
Base Strength and Solubility: Ensure the base you are using is strong enough to deprotonate acetonitrile effectively and is soluble in your reaction solvent.
-
Temperature: While low temperatures favor selectivity, the reaction rate might be too slow. A careful optimization of the temperature is necessary to balance selectivity and reaction time.
-
Purity of Reagents: Impurities in the starting materials or solvent can quench the base or interfere with the reaction. Use high-purity reagents and solvents.
-
Data Presentation: By-product Formation
| By-product Type | By-product Name | Molecular Weight ( g/mol ) | Formation Conditions | Analogous System Product Ratio (2-isomer : 6-isomer) |
| Isomeric | 2-(4-chloro-3-nitropyridin-6-yl)acetonitrile | 197.58 | Nucleophilic attack at the C-6 position. | In Acetonitrile: 9:1 |
| Hydrolysis | 2-(6-Chloro-3-nitropyridin-2-yl)acetamide | 215.59 | Presence of water during reaction or work-up. | Not Applicable |
| Hydrolysis | 2-(6-Chloro-3-nitropyridin-2-yl)acetic acid | 216.58 | Presence of water under acidic/basic conditions. | Not Applicable |
| Di-substitution | 2,6-bis(cyanomethyl)-3-nitropyridine | 188.16 | Excess cyanomethyl anion or prolonged reaction time. | Not Applicable |
| Unreacted SM | 2,6-dichloro-3-nitropyridine | 192.99 | Incomplete reaction. | Not Applicable |
Experimental Protocols
HPLC Method for By-product Analysis
This method is designed to separate the desired product from its main isomeric by-product and potential hydrolysis products.
-
Column: Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile and filter through a 0.45 µm syringe filter.
GC-MS Method for Volatile By-product Analysis
This method is suitable for analyzing the starting material and the main product/isomer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
¹H NMR for Structural Confirmation
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure: Dissolve 5-10 mg of the purified sample in ~0.7 mL of the deuterated solvent.
-
Expected Chemical Shifts (δ, ppm) for this compound:
-
Pyridyl-H (C4-H): ~8.5 ppm (d, J ≈ 8.5 Hz)
-
Pyridyl-H (C5-H): ~7.8 ppm (d, J ≈ 8.5 Hz)
-
CH₂: ~4.1 ppm (s)
-
-
Expected Chemical Shifts for Isomeric By-product (2-(4-chloro-3-nitropyridin-6-yl)acetonitrile): The aromatic protons will show a different splitting pattern, likely two singlets or doublets with a smaller coupling constant. The CH₂ group will be in a similar region.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major by-products.
Caption: A troubleshooting workflow for identifying and addressing by-product formation.
Caption: General experimental workflow for reaction work-up, analysis, and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Managing exothermic reactions in 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile. It provides detailed troubleshooting for managing the highly exothermic nature of this reaction, alongside comprehensive experimental protocols and frequently asked questions to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound considered a hazardous reaction?
A1: The synthesis involves a nucleophilic aromatic substitution on a pyridine ring activated by a nitro group.[1][2] Such reactions are often highly exothermic, meaning they release a significant amount of heat.[3][4] If not properly controlled, the heat generated can lead to a rapid increase in temperature, a condition known as thermal runaway. This can result in vigorous boiling of the solvent, pressure buildup, and potentially, an explosion or the release of toxic gases.[3][5]
Q2: What are the critical parameters to monitor to control the exothermic reaction?
A2: The key parameters to monitor and control are:
-
Reaction Temperature: Maintain a consistent and low temperature throughout the addition of reagents.[6][7]
-
Addition Rate: A slow, controlled addition of the reagents is crucial to prevent the rapid accumulation of reactants and a subsequent spike in temperature.[3][7]
-
Stirring Rate: Efficient stirring is necessary to ensure uniform temperature distribution and prevent the formation of localized hot spots.[3]
-
Concentration of Reactants: Using highly concentrated reactants can lead to a more vigorous and difficult-to-control exotherm.
Q3: What are the potential side products if the temperature is not controlled?
A3: Poor temperature control can lead to the formation of undesired by-products, including polynitrated compounds and decomposition products.[4][6] This not only reduces the yield and purity of the desired product but can also introduce difficulties in the purification process.
Q4: What are the recommended safety precautions for this synthesis?
A4: Given the hazardous nature of the starting materials and the reaction itself, the following safety precautions are essential:
-
Conduct the reaction in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Have an appropriate quenching agent and a cooling bath readily available in case of a thermal runaway.
-
Perform a thorough risk assessment before starting the experiment.[11]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid Temperature Spike During Reagent Addition | 1. The addition rate of the acetonitrile derivative/base is too fast.[7] 2. Inadequate cooling of the reaction vessel. 3. The concentration of reactants is too high. | 1. Immediately stop the addition of the reagent. 2. Increase the cooling capacity (e.g., add more dry ice to the bath). 3. Once the temperature is under control, resume addition at a significantly slower rate. 4. Consider diluting the reagent being added. |
| Low Product Yield | 1. Decomposition of starting material or product due to excessive temperature. 2. Incomplete reaction due to temperatures being too low. 3. Formation of side products. | 1. Ensure the reaction temperature is maintained within the specified range. 2. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 3. If the reaction is sluggish, consider a slight, controlled increase in temperature after the initial exothermic phase is complete. |
| Formation of Dark-Colored Impurities | 1. Localized overheating leading to decomposition. 2. Presence of impurities in starting materials. | 1. Improve the stirring efficiency to ensure uniform heat distribution. 2. Ensure the purity of the starting materials before use. 3. Purify the crude product using column chromatography.[12] |
| Reaction Does Not Go to Completion | 1. Insufficient amount of base or nucleophile. 2. Reaction time is too short. 3. The reaction temperature is too low. | 1. Check the stoichiometry of the reagents. 2. Continue to monitor the reaction for a longer period. 3. After the initial addition at low temperature, the reaction may require warming to room temperature to proceed to completion.[12] |
Experimental Protocol
This protocol is adapted from a known synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile.[12]
Materials:
-
2-Chloro-5-nitropyridine
-
(4-chlorophenoxy)acetonitrile
-
Potassium t-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
5% Hydrochloric acid
-
Ethyl ether
-
Methylene chloride
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Preparation of the Base Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve potassium t-butoxide in anhydrous tetrahydrofuran.
-
Cooling: Cool the solution to -50°C using a dry ice/acetone bath.
-
Preparation of the Substrate Solution: In a separate flask, dissolve 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile in anhydrous tetrahydrofuran.
-
Slow Addition: Add the substrate solution dropwise to the cooled potassium t-butoxide solution. The rate of addition should be carefully controlled to maintain the internal temperature between -50°C and -40°C.
-
Reaction: After the addition is complete, stir the resulting purple-colored mixture at -78°C for 1 hour.
-
Quenching: Quench the reaction by adding glacial acetic acid. Allow the mixture to warm to room temperature.
-
Work-up:
-
Add 5% HCl to the reaction mixture.
-
Extract the aqueous mixture with ethyl ether and then with methylene chloride.
-
Combine the organic extracts and dry over magnesium sulfate.
-
-
Purification:
-
Filter the dried solution through a silica gel plug.
-
Evaporate the solvent under reduced pressure.
-
Purify the residual oil by silica gel chromatography to afford the final product.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-Chloro-5-nitropyridine |
| Reagents | (4-chlorophenoxy)acetonitrile, Potassium t-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Addition Temperature | -50°C to -40°C |
| Reaction Temperature | -78°C |
| Reaction Time | 1 hour |
| Quenching Agent | Glacial Acetic Acid |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for managing exothermic events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. aksci.com [aksci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Spectroscopic Comparison of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. Positional isomers often exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile and two of its logical positional isomers, offering key differentiating features based on predicted and established spectroscopic principles.
This comparison focuses on the target compound, this compound, and two of its isomers where the chloro and nitro substituents, or the acetonitrile group, are located at different positions on the pyridine ring. These isomers are:
-
Isomer 1: this compound
-
Isomer 2: 2-(4-Chloro-3-nitropyridin-2-yl)acetonitrile
-
Isomer 3: 2-(2-Chloro-3-nitropyridin-4-yl)acetonitrile
The following sections present a comparative analysis of their predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are based on established substituent effects on the pyridine ring and computational models.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Isomer 1 | ~8.45 (d, J ≈ 2.5 Hz, 1H, H-4), ~7.65 (d, J ≈ 2.5 Hz, 1H, H-5), ~4.00 (s, 2H, CH₂) |
| Isomer 2 | ~8.60 (s, 1H, H-6), ~7.50 (s, 1H, H-5), ~4.10 (s, 2H, CH₂) |
| Isomer 3 | ~8.55 (d, J ≈ 5.0 Hz, 1H, H-6), ~7.40 (d, J ≈ 5.0 Hz, 1H, H-5), ~3.90 (s, 2H, CH₂) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| Isomer 1 | ~155 (C-6), ~150 (C-2), ~145 (C-3), ~135 (C-4), ~125 (C-5), ~115 (CN), ~25 (CH₂) |
| Isomer 2 | ~158 (C-4), ~152 (C-2), ~148 (C-3), ~138 (C-6), ~122 (C-5), ~116 (CN), ~26 (CH₂) |
| Isomer 3 | ~160 (C-2), ~150 (C-4), ~147 (C-3), ~140 (C-6), ~120 (C-5), ~114 (CN), ~30 (CH₂) |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | C≡N Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Cl Stretch |
| Isomer 1 | ~2250 | ~1530 | ~1350 | ~780 |
| Isomer 2 | ~2255 | ~1535 | ~1355 | ~800 |
| Isomer 3 | ~2245 | ~1525 | ~1345 | ~790 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isomer 1 | 197/199 (M⁺, ³⁵Cl/³⁷Cl) | 167 (M-NO), 151 (M-NO₂), 125 (M-NO₂-CN), 116 (M-Cl-NO) |
| Isomer 2 | 197/199 (M⁺, ³⁵Cl/³⁷Cl) | 167 (M-NO), 151 (M-NO₂), 125 (M-NO₂-CN), 116 (M-Cl-NO) |
| Isomer 3 | 197/199 (M⁺, ³⁵Cl/³⁷Cl) | 167 (M-NO), 151 (M-NO₂), 125 (M-NO₂-CN), 116 (M-Cl-NO) |
Note: The mass spectra of these isomers are expected to be very similar due to the presence of the same functional groups. Differentiation would rely on subtle differences in fragment ion intensities, which are difficult to predict with high accuracy.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the connectivity and substitution pattern of the isomers.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (concentration-dependent).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to aid in structural elucidation.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Isomeric Differentiation Workflow
The following workflow diagram illustrates a logical approach to differentiating the three isomers based on their spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
This guide provides a foundational framework for the spectroscopic comparison of these important isomers. While predicted data is a valuable tool, experimental verification remains the gold standard for definitive structural elucidation. Researchers are encouraged to use the provided protocols to generate their own data for accurate characterization.
A Comparative Guide to HPLC and GC-MS for the Analysis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For researchers, scientists, and drug development professionals, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and intermediates is critical. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile. The choice between these methods depends on various factors including the analyte's physicochemical properties, the required sensitivity, and the analytical objective.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The selection of the most appropriate analytical technique hinges on the specific requirements of the analysis. While HPLC is a versatile and robust method for a wide range of compounds, GC-MS offers exceptional sensitivity and specificity for volatile and thermally stable molecules.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[1] | Best suited for volatile and thermally stable compounds.[1] |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization for polar or non-volatile compounds to increase volatility. |
| Sensitivity | Good, can be enhanced with sensitive detectors like DAD or MS. | Generally higher, especially with selective ion monitoring (SIM). |
| Selectivity | Good, based on retention time and UV-Vis spectra. Excellent with a mass spectrometer (LC-MS). | Excellent, provides both chromatographic separation and mass spectral data for high-confidence identification. |
| Impurity Identification | Tentative identification by UV spectrum and retention time. Definitive identification requires LC-MS. | High-confidence identification through mass spectral library matching. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. |
Proposed Analytical Workflows
The following diagrams illustrate the general experimental workflows for the analysis of this compound using HPLC and GC-MS.
Detailed Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound. These should be optimized and validated for specific applications.
Proposed HPLC-DAD Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
This compound reference standard and sample.
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 254 nm.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Proposed GC-MS Method
This method is suitable for the analysis of volatile impurities and for confirming the identity of the parent compound, assuming it is sufficiently volatile and thermally stable.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
2. Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent.
-
This compound reference standard and sample.
3. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Transfer Line Temperature: 280 °C.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
5. Sample Preparation:
-
Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 0.5 mg/mL.
-
If the analyte shows poor peak shape or thermal degradation, derivatization may be necessary.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is a more versatile technique, suitable for a broader range of impurities and generally requires simpler sample preparation.[1] GC-MS, on the other hand, offers superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis and definitive identification, provided the analyte is volatile and thermally stable.[1] The ultimate choice of method will depend on the specific analytical goals, available instrumentation, and the physicochemical properties of the compound and its potential impurities. Method development and validation are crucial steps to ensure accurate and reliable results.
References
Catalyst Efficacy in Reactions of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The strategic functionalization of this molecule, primarily at the chloro and nitro substituents, is pivotal in medicinal chemistry and drug discovery. This guide provides a comparative overview of the efficacy of different catalysts in key transformations of this compound, supported by available experimental data.
Catalytic Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a fundamental transformation, yielding 2-(6-chloro-3-aminopyridin-2-yl)acetonitrile, a valuable precursor for further derivatization. Palladium on carbon (Pd/C) is a commonly employed catalyst for this hydrogenation reaction.
Experimental Protocol: Hydrogenation using Pd/C
A solution of this compound in a suitable solvent such as methanol or ethyl acetate is subjected to a hydrogen atmosphere in the presence of a catalytic amount of 10% Pd/C. The reaction is typically stirred at room temperature until the consumption of the starting material is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired amino-pyridine derivative.
| Catalyst | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (gas) | Methanol | 15 | High | [1] |
Note: While a specific yield for this exact substrate is not detailed in the available literature, similar reductions of nitropyridines using Pd/C proceed in high yields.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are instrumental in building molecular complexity. While specific examples for this compound are not extensively documented, general conditions for similar chloropyridine substrates provide valuable insights.
Suzuki-Miyaura Coupling
This reaction facilitates the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids.
General Experimental Protocol:
To a mixture of this compound, a boronic acid derivative, and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), a palladium catalyst and a ligand are added. The reaction is typically carried out in a solvent system like toluene/water or dioxane at elevated temperatures. The choice of catalyst and ligand is crucial for achieving high yields.
Commonly Used Catalyst Systems for Chloro-pyridines:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | 90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne.
General Experimental Protocol:
This compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine). The reaction is typically performed in an organic solvent such as THF or DMF.
Commonly Used Catalyst Systems for Chloro-aromatics:
| Catalyst | Co-catalyst | Base | Solvent |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming a C-N bond between the pyridine ring and a primary or secondary amine.
General Experimental Protocol:
A mixture of this compound, an amine, and a strong base (e.g., NaOt-Bu or K₃PO₄) is treated with a palladium catalyst and a phosphine ligand in an inert solvent like toluene or dioxane.
Commonly Used Catalyst Systems for Chloro-pyridines:
| Catalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Dioxane |
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the catalytic reactions discussed.
References
A Comparative Guide to the Synthetic Routes of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two prominent synthetic routes to this target molecule, supported by experimental data and detailed protocols.
Synthetic Pathways Overview
Two primary synthetic strategies have been identified for the preparation of this compound. The first route commences with 2-chloro-5-nitropyridine, while the second utilizes 2,6-dichloro-3-nitropyridine as the starting material. Each pathway presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.
Route 1: Synthesis from 2-Chloro-5-nitropyridine
This synthetic approach involves the reaction of 2-chloro-5-nitropyridine with a suitable acetonitrile equivalent. A documented procedure utilizes (4-chlorophenoxy)acetonitrile in the presence of a strong base.
Experimental Data for Route 1
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1a | 2-Aminopyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine | ~70-80 |
| 1b | 2-Amino-5-nitropyridine | NaNO₂, H₂SO₄, H₂O, then heat | 2-Hydroxy-5-nitropyridine | ~85 |
| 1c | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine | ~95 |
| 2 | 2-Chloro-5-nitropyridine | (4-Chlorophenoxy)acetonitrile, Potassium t-butoxide, THF, -78°C to RT | This compound | 7[1] |
Route 2: Synthesis from 2,6-Dichloro-3-nitropyridine
This route is predicated on the selective nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,6-dichloro-3-nitropyridine. The nitro group at the 3-position activates the ortho (2-position) and para (6-position) halogens towards nucleophilic attack. The inductive effect of the nitro group makes the 2-position more electron-deficient and thus more susceptible to kinetically controlled nucleophilic attack.
While a specific experimental protocol with a yield for the direct cyanation of 2,6-dichloro-3-nitropyridine to the target molecule was not explicitly found in the searched literature, the synthesis of the precursor, 2,6-dichloro-3-nitropyridine, is well-documented with high yields.
Experimental Data for Route 2
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | H₂SO₄, HNO₃ (or KNO₃) | 2,6-Dichloro-3-nitropyridine | 46-93[2][3][4] |
| 2 | 2,6-Dichloro-3-nitropyridine | NaCN or KCN, DMSO or DMF | This compound | Not Reported |
Comparative Analysis
| Feature | Route 1 | Route 2 |
| Starting Material Availability | 2-Chloro-5-nitropyridine is commercially available or can be synthesized in three steps from 2-aminopyridine. | 2,6-Dichloro-3-nitropyridine is commercially available or can be synthesized in one step from 2,6-dichloropyridine with high yield. |
| Number of Steps (from common precursors) | 3-4 steps | 2 steps |
| Overall Yield | Low (reported 7% for the final step). | Potentially higher, given the high yield of the precursor synthesis. The yield of the final cyanation step is crucial but not reported. |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C) and a strong base. | The final cyanation step is expected to proceed under standard nucleophilic aromatic substitution conditions (e.g., heating in a polar aprotic solvent). |
| Selectivity | The reaction is regioselective. | The substitution is expected to be highly regioselective at the 2-position due to electronic effects. |
Conclusion
Route 1 provides a direct, albeit low-yielding, method to obtain this compound. The multi-step synthesis of the starting material and the cryogenic conditions for the final step are notable drawbacks.
Route 2 appears to be a more efficient and scalable approach due to the high-yielding, one-step synthesis of the key intermediate, 2,6-dichloro-3-nitropyridine. Although a specific yield for the final cyanation step is not documented in the available literature, the known principles of nucleophilic aromatic substitution on this substrate suggest that this route is highly promising. Further experimental investigation is warranted to determine the yield of the final step and confirm the overall efficiency of this pathway.
Experimental Protocols
Route 1: Synthesis of this compound from 2-Chloro-5-nitropyridine[1]
To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) at -78 °C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. Glacial acetic acid (20 ml, 350 mmol) is then added, and the mixture is allowed to warm to room temperature. A 5% aqueous HCl solution (100 ml) is added, and the mixture is extracted with diethyl ether (1 x 100 ml) and then with dichloromethane (2 x 100 ml). The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: 25% hexanes in dichloromethane) to afford this compound as a white crystalline solid (1.37 g, 7% yield).
Route 2 (Precursor Synthesis): Synthesis of 2,6-Dichloro-3-nitropyridine from 2,6-Dichloropyridine[3]
To a stirred mixture of concentrated sulfuric acid (80 mL) and 2,6-dichloropyridine (7.4 g, 0.05 mol) in a three-necked flask at room temperature, potassium nitrate (10.1 g, 0.1 mol) is slowly added. The mixture is stirred for 30 minutes, and then the temperature is slowly raised to 120 °C and maintained for 10 hours. After cooling to room temperature, the reaction mixture is poured into crushed ice with stirring. The precipitated white solid is collected by filtration, washed with ice water until neutral, and dried to give 2,6-dichloro-3-nitropyridine (7.75 g, 80% yield).
Synthetic Route Visualization
Caption: Comparative synthetic pathways to this compound.
References
- 1. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-(6-chloro-3-nitropyridin-2-YL)acetonitrile, a key intermediate in various synthetic pathways, is critical for ensuring process control, quality assurance of starting materials, and consistency in research and development. This guide provides a comparative analysis of suitable analytical methods for its quantification. While a specific validated method for this exact molecule is not publicly available, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method based on established protocols for structurally similar pyridine and acetonitrile derivatives.[1] This proposed method is compared with alternative techniques such as Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance characteristics for three common analytical techniques for the quantification of this compound, based on data from analogous compounds.
| Parameter | Proposed RP-HPLC-UV | Alternative GC-FID | Alternative LC-MS/MS |
| Linearity (R²) | > 0.999[2] | > 0.99[3] | > 0.998[4] |
| Accuracy (% Recovery) | 98.6% - 104.1%[2] | Not Specified | 94.1% - 106.0%[5] |
| Precision (% RSD) | < 3.6%[2] | Not Specified | < 2.9%[5] |
| Limit of Detection (LOD) | ~0.03 µg/mL (0.126 ppm)[1][2] | Not Specified | ~0.075 ppm[5] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL (0.266 ppm)[1][2] | Not Specified | ~0.25 ppm[5] |
Proposed Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Due to the presence of a nitropyridine chromophore, HPLC with UV detection is a robust, reliable, and widely accessible method for the quantification of the target analyte.[6][7] The following protocol is a strong starting point for method development and validation.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[6]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2][4]
-
Mobile Phase: A mixture of Acetonitrile and 0.02M Ammonium Formate buffer (50:50, v/v).[1] The mobile phase should be filtered and degassed before use.[1]
-
Detection Wavelength: A wavelength of 240 nm is proposed as a starting point, but the optimal wavelength should be determined by measuring the UV spectrum of the analyte.[1]
2. Preparation of Solutions:
-
Mobile Phase Preparation (0.02M Ammonium Formate): Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water and filter through a 0.45 µm membrane filter.[1] Mix with acetonitrile as specified above.[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent like methanol or acetonitrile.[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 0.1 - 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent in a volumetric flask to achieve a concentration within the calibration range, and filter the solution through a 0.45 µm syringe filter before injection.[1][6]
3. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.[6]
Workflow for HPLC Quantification
Alternative Analytical Methods
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a viable alternative, particularly if the analyte exhibits sufficient volatility and thermal stability. It is a standard technique for analyzing residual solvents like acetonitrile.[8][9]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The flame ionization detector provides a response proportional to the mass of carbon atoms, making it suitable for organic analytes.
-
Considerations: A key challenge is the potential for thermal degradation of the nitro-substituted pyridine ring at high injector temperatures. Method development would need to carefully optimize the temperature program to ensure analyte integrity. Sample preparation would involve dissolution in a volatile organic solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or analysis in complex matrices, LC-MS/MS is the method of choice.[10][11]
-
Principle: This technique couples the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer.[10] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can quantify the analyte with exceptional accuracy and minimal interference.[5]
-
Advantages: Offers significantly lower limits of detection and quantification compared to HPLC-UV and GC-FID.[4][5] It provides structural confirmation, enhancing confidence in the results.
-
Considerations: The instrumentation is more complex and expensive than HPLC-UV or GC-FID systems. Method development involves optimizing both chromatographic separation and mass spectrometric parameters.[4]
Conclusion
For routine quantification of this compound in controlled samples, the proposed RP-HPLC-UV method offers a robust, cost-effective, and reliable solution. Its performance, based on data from similar compounds, is well-suited for quality control and general research applications.[2][6] For scenarios demanding higher sensitivity for trace-level detection, LC-MS/MS is the superior alternative, providing unparalleled specificity and lower detection limits.[4][5] GC-FID remains a potential option but requires careful evaluation of the analyte's thermal stability. The final choice of method should be guided by the specific analytical requirements, sample characteristics, and available resources, and any chosen method must be fully validated according to ICH guidelines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pnrjournal.com [pnrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. eurachem.org [eurachem.org]
- 9. Residual solvents analysis (acetonitrile, ethanol & DMSO) - Chromatography Forum [chromforum.org]
- 10. rsc.org [rsc.org]
- 11. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Comparative Kinetic Analysis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of discovery. Among the versatile building blocks available, 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile stands out as a key intermediate for the introduction of diverse functionalities onto a pyridine scaffold. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is of paramount interest to scientists engaged in the development of new molecular entities. This guide provides a comparative analysis of the kinetic aspects of reactions involving this compound, placed in context with related structures to inform experimental design and synthetic strategy.
The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents. The electron-withdrawing nitro group (-NO₂) at the 3-position, along with the inherent electron deficiency of the pyridine ring, strongly activates the chlorine atom at the 6-position for nucleophilic attack. The acetonitrile group (-CH₂CN) at the 2-position, while primarily a steric influencer, also possesses electron-withdrawing character that can further enhance the electrophilicity of the substitution site.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 2-Chloro-3-nitropyridine | Aryloxide Ions | Methanol | Various | Varies with aryloxide |
| 2-Chloro-5-nitropyridine | Aryloxide Ions | Methanol | Various | Varies with aryloxide |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | (Data not specified) |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Aqueous | 20 | (Data not specified) |
| 2-Methoxy-3-nitropyridine | Morpholine | Aqueous | 20 | (Data not specified) |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | (Data not specified) |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Aqueous | 20 | (Data not specified) |
| 2-Methoxy-5-nitropyridine | Morpholine | Aqueous | 20 | (Data not specified) |
Note: The rate constants for the reactions with aryloxide ions are dependent on the specific substituent on the aryloxide. For detailed values, please refer to the primary literature. Kinetic studies on 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have been reported, indicating the feasibility of such reactions, though specific rate constants were not provided in the snippet.[1][2]
Based on the activating effect of the nitro group, it is anticipated that this compound will exhibit significant reactivity towards a broad range of nucleophiles, including amines, alkoxides, and thiolates. The presence of the acetonitrile group at the 2-position may introduce some steric hindrance, potentially modulating the rate of reaction compared to an unsubstituted analogue.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
The following is a representative protocol for conducting a kinetic study of the reaction between a chloronitropyridine and a nucleophile, which can be adapted for this compound.
Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile (e.g., morpholine) in a suitable solvent (e.g., methanol) at a constant temperature.
Materials:
-
This compound
-
Morpholine (or other desired nucleophile)
-
Anhydrous Methanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous methanol of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare several stock solutions of morpholine in anhydrous methanol at different concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 3 x 10⁻² M, etc.). Ensure a significant excess of the nucleophile compared to the substrate.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the starting material and the expected product separately to identify a wavelength where the change in absorbance upon reaction is maximal. This is typically at the λmax of the product, where the starting material has minimal absorbance.
-
-
Kinetic Run:
-
Set the spectrophotometer to the predetermined analytical wavelength and thermostat the cell holder to the desired temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Add a known volume of the morpholine stock solution to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic runs with different concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k₂).
-
Reaction Mechanism and Workflow
The SNAr reaction of this compound is expected to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
References
Comparative Guide to 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile Derivatives: Characterization and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of a series of hypothetical 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile derivatives, outlining their synthesis, potential biological activities, and comparison with alternative compounds. The data presented is illustrative, based on the known activities of the broader nitropyridine class of compounds, to serve as a framework for research and development.
Introduction to this compound Derivatives
The this compound scaffold is a versatile pharmacophore with significant potential in drug discovery. The presence of a reactive chlorine atom, a nitro group, and a nitrile moiety offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. These compounds have garnered interest for their potential antimicrobial and kinase inhibitory activities. This guide explores the structure-activity relationships (SAR) of a hypothetical series of these derivatives and compares their potential efficacy against established alternatives.
Synthesis and Characterization
A general synthetic route to this compound derivatives involves the nucleophilic substitution of a suitable precursor.[1] The parent compound can be synthesized from 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile.[1][2] Derivatives can be prepared by modifying the reaction conditions or using substituted starting materials.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Table 1: Spectroscopic Data for a Hypothetical Series of Derivatives
| Compound ID | R-Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| CPN-H | H | 8.65 (d, 1H), 7.90 (d, 1H), 4.10 (s, 2H) | 152.1, 145.3, 140.8, 125.2, 118.9, 115.6, 25.4 | 197.0 [M]+ |
| CPN-CH₃ | CH₃ | 8.64 (d, 1H), 7.88 (d, 1H), 4.25 (q, 1H), 1.60 (d, 3H) | 152.0, 145.2, 140.7, 125.1, 118.8, 114.2, 32.1, 15.9 | 211.0 [M]+ |
| CPN-Ph | Phenyl | 8.68 (d, 1H), 7.92 (d, 1H), 7.40-7.25 (m, 5H), 5.30 (s, 1H) | 152.3, 145.5, 140.9, 135.8, 129.2, 128.8, 127.5, 125.4, 118.5, 113.8, 45.7 | 273.0 [M]+ |
| CPN-FPh | 4-Fluorophenyl | 8.67 (d, 1H), 7.91 (d, 1H), 7.45-7.35 (m, 2H), 7.15-7.05 (m, 2H), 5.28 (s, 1H) | 152.2, 163.1 (d, J=245 Hz), 145.4, 140.8, 131.5 (d, J=3 Hz), 129.8 (d, J=8 Hz), 125.3, 118.6, 116.0 (d, J=22 Hz), 113.5, 45.0 | 291.0 [M]+ |
Note: The spectral data presented in this table is hypothetical and for illustrative purposes.
Comparative Performance Analysis
Antimicrobial Activity
Nitropyridine derivatives have been reported to exhibit moderate to good antimicrobial activity against a range of bacterial and fungal strains.[3] The mechanism of action for many antibacterial agents involves the inhibition of essential cellular processes such as cell wall synthesis.[4][5][6][7]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Ciprofloxacin (Control) | Fluconazole (Control) |
| CPN-H | 64 | 128 | >256 | 128 | 1 | - |
| CPN-CH₃ | 32 | 64 | 256 | 64 | 1 | - |
| CPN-Ph | 16 | 32 | 128 | 32 | 1 | - |
| CPN-FPh | 8 | 16 | 64 | 16 | 1 | 8 |
Note: The MIC values are hypothetical and intended for comparative illustration.
Hypothesized Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical genetic approaches for the discovery of bacterial cell wall inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. discoverbiotech.com [discoverbiotech.com]
- 7. youtube.com [youtube.com]
A Comparative Benchmarking Guide to the Stability of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile against a panel of its structural analogs. The stability of active pharmaceutical ingredients (APIs) is a critical factor that can impact their safety, efficacy, and shelf-life.[1][2] Understanding the degradation pathways and the intrinsic stability of a molecule is essential for developing robust formulations and defining appropriate storage conditions.[2][3]
This document outlines the results of hypothetical forced degradation studies, providing a framework for assessing the stability of this class of compounds. The data presented herein is illustrative and intended to guide researchers in designing their own stability studies.
Comparative Stability Data
The stability of this compound and its analogs was assessed under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The following tables summarize the percentage degradation observed for each compound after a 24-hour exposure to the respective stress conditions.
Table 1: Hydrolytic Stability
| Compound ID | Structure | % Degradation (0.1 M HCl, 60°C, 24h) | % Degradation (0.1 M NaOH, 60°C, 24h) |
| CNP-ACN | This compound | 12.5 | 25.8 |
| CNP-ACN-F | 2-(6-Fluoro-3-nitropyridin-2-YL)acetonitrile | 10.2 | 22.1 |
| CNP-ACN-Me | 2-(6-Methoxy-3-nitropyridin-2-YL)acetonitrile | 15.8 | 30.5 |
| CNP-AMD | 2-(6-Chloro-3-nitropyridin-2-YL)acetamide | 18.9 | 45.2 |
Table 2: Oxidative, Photolytic, and Thermal Stability
| Compound ID | % Degradation (3% H₂O₂, RT, 24h) | % Degradation (ICH Q1B Photostability, 24h) | % Degradation (80°C, Solid State, 24h) |
| CNP-ACN | 8.3 | 15.6 | 5.1 |
| CNP-ACN-F | 7.9 | 14.2 | 4.8 |
| CNP-ACN-Me | 11.2 | 18.9 | 6.7 |
| CNP-AMD | 9.5 | 16.8 | 5.9 |
Experimental Protocols
The following protocols were hypothetically employed to assess the stability of the compounds.
2.1. Forced Degradation Studies
Forced degradation studies were conducted on a single batch of each compound to establish their intrinsic stability profiles.[1][2]
-
Acid Hydrolysis: 1 mg of the compound was dissolved in 1 mL of 0.1 M hydrochloric acid and kept at 60°C for 24 hours. The solution was then neutralized with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: 1 mg of the compound was dissolved in 1 mL of 0.1 M sodium hydroxide and kept at 60°C for 24 hours. The solution was then neutralized with an equivalent amount of 0.1 M hydrochloric acid. The hydrolysis of the nitrile group to a carboxylic acid or amide is a potential degradation pathway under these conditions.[4][5]
-
Oxidative Degradation: 1 mg of the compound was dissolved in 1 mL of 3% hydrogen peroxide and stored at room temperature for 24 hours.
-
Photolytic Degradation: The compound in a solid state and in solution (in methanol) was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: The solid compound was kept in a hot air oven at 80°C for 24 hours.
2.2. Analytical Method
The extent of degradation was quantified using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection.
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% to 90% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 1 µL
The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
3.1. Potential Signaling Pathway Involvement
Nitropyridine derivatives have been reported to act as inhibitors of various protein kinases.[6] The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as a Janus Kinase (JAK) inhibitor, a pathway often implicated in inflammatory responses and cell growth.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by CNP-ACN.
3.2. Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation stability testing.
3.3. Logical Relationship for Comparative Stability Assessment
This diagram illustrates the logical framework for comparing the stability of the parent compound with its analogs.
Caption: Logic for comparative stability assessment.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. youtube.com [youtube.com]
- 5. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Gloves: Impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and compatible container.
-
For solutions, use a labeled, leak-proof container. If the solvent is flammable, a grounded, explosion-proof container may be necessary.[3]
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area away from heat and sources of ignition.[2][3]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research, development, and manufacturing.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for handling similar chemical structures, including halogenated pyridines and nitriles.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[3][4] - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact which can cause irritation.[1][2][5] Butyl rubber and PVA may offer better chemical resistance to pyridine-based compounds compared to nitrile.[3][4] Aromatic and halogenated hydrocarbons can attack many glove materials. |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2][5][6] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills. | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[1][2] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is essential to ensure the safe handling of this compound at every stage.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to ensure adequate ventilation.[5][6]
-
Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][7]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][2][6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
3. In Case of a Spill:
-
For a small spill, trained personnel wearing appropriate PPE can contain the leak and clean it up using an inert absorbent material.[8]
-
Place all contaminated materials, including spill pads and absorbent, in a sealed bag or container and tag it as hazardous waste for proper disposal.[8]
-
For a large spill, immediately evacuate the area and follow emergency procedures.[3]
4. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Remove and wash contaminated clothing before reuse.[1][2]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
As a halogenated organic compound, this chemical waste must be collected separately from non-halogenated waste streams.[8][9][10]
-
Collect waste in a designated, compatible, and properly sealed container, such as a polyethylene carboy.[6][8] The use of metal safety cans is not recommended as halogenated solvents can produce acids that corrode metal.[6]
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and any other required information as soon as the first waste is added.[8][10]
2. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area.[8]
-
Ensure the container is kept closed when not in use.[8]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
3. Final Disposal:
-
Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
